Boc-Asp-Ofm

Catalog No.
S589991
CAS No.
129046-87-3
M.F
C23H25NO6
M. Wt
411.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Asp-Ofm

CAS Number

129046-87-3

Product Name

Boc-Asp-Ofm

IUPAC Name

(3S)-4-(9H-fluoren-9-ylmethoxy)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid

Molecular Formula

C23H25NO6

Molecular Weight

411.4 g/mol

InChI

InChI=1S/C23H25NO6/c1-23(2,3)30-22(28)24-19(12-20(25)26)21(27)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,25,26)/t19-/m0/s1

InChI Key

RMRKPGGMJKNMSK-IBGZPJMESA-N

SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Synonyms

Boc-Asp-Ofm;129046-87-3;(S)-4-((9H-Fluoren-9-yl)methoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoicacid;(3s)-3-[(tert-butoxycarbonyl)amino]-4-(9h-fluoren-9-ylmethoxy)-4-oxobutanoicacid(non-preferredname);(3S)-3-[(TERT-BUTOXYCARBONYL)AMINO]-4-(9H-FLUOREN-9-YLMETHOXY)-4-OXOBUTANOICACID;BA-beta-Fme;AC1L4UHM;AC1Q5XO0;SCHEMBL8350965;KST-1A1574;ZINC2517111;6282AH;AR-1A4483;N-alpha-tert-Butyloxycarbonylasparticacidbeta-fluorenylmethylester;AKOS024260769;AJ-37025;AK154817;AM003456;AM014357;AN-32422;Nalpha-Boc-asp-beta-fluorenylmethylester;FT-0686526;3B3-062073;N-Boc-L-Asparticacid1-(9H-fluoren-9-ylmethyl)ester;1-(9H-Fluoren-9-ylmethyl)N-((1,1-dimethylethoxy)carbonyl)-L-aspartate

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

The exact mass of the compound Boc-Asp-Ofm is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Fluorenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-Boc-L-aspartic acid beta-(9-fluorenylmethyl) ester structure

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Properties

The table below summarizes the core identification and physical property data for Boc-Asp(OFm)-OH:

Property Value
CAS Number 117014-32-1 [1] [2] [3]
Molecular Formula C₂₃H₂₅NO₆ [1] [2] [4]
Molecular Weight 411.5 g/mol [1] [2] [4]
Purity ≥ 99% (HPLC) [2]
Appearance White to off-white powder [2] [3]
Optical Rotation [α]D²⁰ = 26 ± 2° (C=1 in Methanol) [2]
Melting Point 146-148 °C [3]
Storage 0 - 8 °C [2]

Key Characteristics and Handling

  • Solubility: The compound is noted to be soluble in a range of organic solvents commonly used in peptide synthesis, including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone [3].
  • Primary Use: It serves as a key building block in solid-phase peptide synthesis [2]. The OFm group on the aspartic acid side chain is stable to the acidic conditions used to remove the Boc group but can be cleaved under mild basic conditions (like piperidine), allowing for selective deprotection [2].

Research Applications

Boc-Asp(OFm)-OH is a specialized reagent with several critical applications in scientific research, including [2]:

  • Peptide Synthesis: As a key building block in SPPS for incorporating aspartic acid with a selectively protectable side chain.
  • Drug Development: Used in pharmaceutical research for developing new drugs, especially those targeting neurological disorders.
  • Bioconjugation: Facilitates the attachment of biomolecules to surfaces or other molecules for improved drug delivery systems.
  • Biochemistry Research: Plays a role in studying enzyme mechanisms and protein interactions.
  • Material Science: Investigated for creating novel materials, such as hydrogels for tissue engineering.

Experimental Workflow in Peptide Synthesis

The following diagram outlines a generalized experimental workflow for using Boc-Asp(OFm)-OH in solid-phase peptide synthesis, illustrating the cyclic nature of the process and the different deprotection pathways for the Boc and OFm groups.

G Start Start: Resin-Bound Growing Peptide Chain A 1. Boc Deprotection (TFA Treatment) Start->A B 2. Neutralization A->B C 3. Coupling Add Boc-Asp(OFm)-OH & Activator B->C D 4. Cycle Repetition for Next Amino Acid C->D D->A Repeat Cycle E 5. OFm Side Chain Deprotection (Mild Base, e.g., Piperidine) D->E Final Aspartic Acid Coupled F 6. Cleavage from Resin & Global Deprotection (HF or Equivalent) E->F End End: Final Peptide F->End

Important Note on Information Availability

The search results I obtained are primarily from commercial chemical suppliers and catalog entries. These sources are reliable for identifying the compound and its basic physicochemical properties, but they do not contain the detailed experimental protocols or in-depth scientific whitepapers you requested.

  • Searching specialized scientific databases like SciFinder or Reaxys.
  • Looking up the compound in peptide chemistry textbooks or dedicated methodological journals.
  • Using the CAS Number (117014-32-1) as a key term in your search on these platforms.

References

Chemical Profile of Boc-Asp(Ofm)-OH

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core physicochemical and handling data for Boc-Asp(Ofm)-OH (CAS 117014-32-1).

Property Specification
CAS Number 117014-32-1 [1] [2] [3]
Molecular Formula C23H25NO6 [1] [2] [3]
Molecular Weight 411.5 g/mol [1] [2] [3]
Appearance White to off-white powder [3]
Purity ≥99% (HPLC) [3]
Optical Rotation [α]D20 = +26° ± 2° (c=1 in MeOH) [3]
Storage Store desiccated at 0-8°C [2] [3]
Solubility Soluble in DMSO, DCM, chloroform, ethyl acetate, acetone [2]

Primary Application in Peptide Synthesis

Boc-Asp(Ofm)-OH is designed for the orthogonal protection of the aspartic acid side chain during peptide synthesis [1] [2]. The Ofm (9-fluorenylmethyl) group protects the beta-carboxylic acid side chain and is stable under the acidic conditions used to remove the Boc group from the alpha-amino group during the synthesis cycle. However, it can be removed with mild base (like piperidine) without affecting the Boc group, allowing for selective side-chain deprotection and modification [1] [2].

This orthogonal protection strategy is critical for synthesizing complex peptides, as illustrated in the following workflow for creating cyclic pseudopeptides:

Start Start: Resin-bound Aspartic Acid A Boc-Asp(Ofm)-OH Side-chain attachment to resin Start->A B Solid-Phase Peptide Synthesis (Boc Chemistry Cycle) A->B C Base Treatment (e.g., Piperidine) Selective removal of Ofm group B->C D On-resin Cyclization C->D E Cleavage from Resin Yields Cyclic Pseudopeptide D->E

Schematic workflow for synthesizing cyclic pseudopeptides using Boc-Asp(Ofm)-OH [2].

Experimental Context

This building block is instrumental in advanced research, enabling the creation of peptides with specific structures and properties.

  • Synthesis of Cyclic Pseudopeptides: A key application is the synthesis of linear and cyclic pseudopeptide libraries containing a reduced amide bond surrogate (ψ[CH₂NH]). The Ofm-protected side chain of Boc-Asp(Ofm)-OH is used to anchor the growing peptide chain to the solid support. After chain assembly, the Ofm group is cleaved with piperidine, allowing the free side-chain carboxylic acid to be used for on-resin cyclization. This method avoids the need for harsh hydrofluoric acid (HF) cleavage, which is common in traditional Boc chemistry [2].
  • Enzyme Mechanism and Protein Interaction Studies: The compound is a crucial building block in biochemistry research for constructing peptides that help study enzyme mechanisms and protein interactions [3].

Usage and Handling Protocols

For reliable experimental results, proper handling and formulation are critical.

  • Solubility and Stock Solutions: Boc-Asp(Ofm)-OH is readily soluble in organic solvents like DMSO, dichloromethane (DCM), and chloroform [2]. For a 10 mM stock solution in DMSO, dissolve approximately 4.1 mg of the compound per 1 mL of solvent. Gently warming the tube to 37°C and brief sonication may help achieve complete dissolution [2].
  • Stability and Storage: The compound is stable at ambient temperature for short periods during shipping but should be stored desiccated at 0-8°C for long-term stability. The Ofm group is base-labile, so exposure to basic conditions should be strictly controlled [2] [3].

Broader Research Significance

The use of Boc-Asp(Ofm)-OH extends beyond basic peptide assembly into cutting-edge therapeutic and material science applications.

  • Drug Development: Derivatives of protected aspartic acid are explored in pharmaceutical research for developing new drugs, particularly those targeting neurological disorders, due to its structural similarity to neurotransmitters [3].
  • Bioconjugation and Material Science: The compound is used in bioconjugation techniques to attach biomolecules to surfaces or other molecules, enhancing drug delivery systems. It's also investigated for creating novel materials like hydrogels for tissue engineering [3].

References

Boc-Asp-Ofm: Key Physical and Chemical Data

Author: Smolecule Technical Support Team. Date: February 2026

The core technical specifications for Boc-Asp-Ofm (CAS 117014-32-1) from the search results are summarized in the table below.

Property Specification
CAS Number 117014-32-1 [1] [2] [3]
Molecular Formula C₂₃H₂₅NO₆ [1] [2] [3]
Molecular Weight 411.45 g/mol [2] [3]
Appearance White to off-white powder [2] [3]
Purity 98% min [3]
Melting Point 146-148 °C [2]
Boiling Point 620.8±55.0 °C (Predicted) [2]
Density 1.251±0.06 g/cm³ (Predicted) [2]
pKa 3.56±0.23 (Predicted) [2]

Solubility and Storage Information

The following table details the available information on the solubility and storage conditions for this compound. Please note that specific data on solubility in aqueous buffers is not available.

Category Details
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc. [2]
Storage Condition Sealed in dry; recommendations vary between Room Temperature [2], 2-8°C [3], and -20°C [1]. A sealed container in a cool, dry place (like a refrigerator or freezer) is generally advised.

Experimental Workflow for Handling

For researchers using this compound in synthesis, the following workflow outlines the key steps for handling and preparing the compound based on standard laboratory practices for similar protected amino acids. This diagram integrates the gathered information on storage and solubility.

Start Retrieve this compound from Storage A Weigh in a controlled environment (e.g., fume hood) Start->A B Select appropriate solvent (DCM, DMF, Chloroform, etc.) A->B C Dissolve to desired concentration B->C D Proceed with peptide coupling reaction C->D

Guidance for Practical Use

  • Interpreting Storage Conditions: The varying storage recommendations suggest the compound is stable at room temperature for short periods, but for long-term storage, 2-8°C or -20°C is preferable to maintain stability and prevent degradation [1] [2] [3]. The instruction to keep sealed in dry is critical, as the compound may be hygroscopic (absorb moisture from the air) [2].
  • Planning Solubility Experiments: Since quantitative solubility data in common solvents is not provided, you may need to determine the optimal concentration for your reactions experimentally. The listed solvents are a good starting point. For solid-phase peptide synthesis (SPPS), Dichloromethane (DCM) or Dimethylformamide (DMF) are commonly used.
  • Consulting Broader Literature: The search results provided foundational data but lacked experimental depth. For detailed protocols on coupling reactions using this compound or handling Fm-protected side chains, consulting specialized peptide synthesis textbooks, primary research articles, or technical data sheets from major peptide suppliers is highly recommended.

References

Boc-Asp-Ofm solid-phase peptide synthesis SPPS

Author: Smolecule Technical Support Team. Date: February 2026

Boc-Asp(Ofm)-OH: An Overview for SPPS

Boc-Asp(Ofm)-OH is a protected aspartic acid derivative used in peptide synthesis. Its key feature is the orthogonal protection of the two carboxylic acid groups, allowing for selective deprotection.

The table below summarizes its core chemical and physical properties:

Property Description
CAS Number 117014-32-1 [1] [2]
Molecular Formula C₂₃H₂₅NO₆ [1] [2]
Molecular Weight 411.4-411.5 g/mol [1] [2]
Appearance Off-white to white powder [2]
Purity 98% min [2]
Storage 2-8°C, away from light [2]

The compound's structure features two distinct protecting groups, each removable under different conditions, which is crucial for its application:

  • N-terminus: Protected by the tert-butyloxycarbonyl (Boc) group, which is acid-labile [3].
  • Side chain (β-carboxyl): Protected by the 9-fluorenylmethyl (OFm) ester group, which is base-labile [3].

This orthogonality means that the Boc group can be removed with mild acid without affecting the OFm ester, and conversely, the OFm ester can be removed with a base like piperidine without disturbing the Boc group [3]. This allows for precise sequential deprotection and chain elongation.

The following diagram illustrates the deprotection workflow and the orthogonal relationship between the two protecting groups:

G Start Boc-Asp(Ofm)-OH Protected Residue AcidStep Acid Deprotection (e.g., TFA) Start->AcidStep Removes Boc BaseStep Base Deprotection (e.g., Piperidine) Start->BaseStep Removes OFm Intermediate H₂N-Asp(Ofm)-OH Free N-terminus for Coupling AcidStep->Intermediate Result Boc-Asp-OH Side Chain Free for Modification BaseStep->Result

Strategic Use in Peptide Synthesis

The primary application of Boc-Asp(Ofm)-OH is in Boc-based SPPS strategies. In this approach, the peptide chain is anchored to the resin, and the Boc group is used for temporary N-α-amine protection, while the OFm group serves as a permanent protection for the aspartic acid side chain during chain assembly [3].

The key advantage of the OFm group is its stability under the acidic conditions (e.g., with Trifluoroacetic acid - TFA) used to remove the Boc group. This stability prevents unwanted side reactions of the aspartic acid side chain during the repeated deprotection cycles throughout the synthesis [3]. After the full peptide sequence is assembled, the OFm group can be selectively removed using a base to free the side-chain carboxyl group for further manipulation.

Key Considerations for Application

While detailed protocols for Boc-Asp(Ofm)-OH were not found in the search results, the following points are critical for its successful application based on general Boc-SPPS principles:

  • Resin Selection: Boc-SPPS typically uses resins like PAM or MBHA, which are stable to the base used to remove the OFm group but can be cleaved with strong acids like Hydrogen Fluoride (HF) at the end of the synthesis [3].
  • Orthogonality in Practice: The true value of this building block is realized in complex syntheses, such as the formation of cyclic peptides or branched structures, where the aspartic acid side chain needs to be available for reaction at a specific point in the sequence, while the backbone elongation continues.
  • Safety Note: Boc-SPPS historically requires the use of highly toxic hydrofluoric acid (HF) for final cleavage from the resin, which demands specialized equipment and rigorous safety protocols [3].

Experimental Workflow Outline

The diagram below outlines a generic Boc-SPPS cycle, indicating where a side-chain protected amino acid like Boc-Asp(Ofm)-OH would be incorporated.

G A Start: Resin-bound Protected Peptide B 1. Boc Deprotection (TFA/DCM) A->B C 2. Neutralization (Base e.g., DIPEA) B->C D 3. Coupling Boc-Asp(Ofm)-OH & Activator C->D E 4. Washing & Cycle Repeat D->E E->A

Key Steps:

  • Boc Deprotection: Treat the resin with a solution of TFA in dichloromethane (DCM) to remove the Boc group and expose the free N-terminal amine.
  • Neutralization: Wash and treat the resin with a base like N,N-Diisopropylethylamine (DIPEA) to neutralize the amine salt formed in step 1.
  • Coupling: Add Boc-Asp(Ofm)-OH along with an activator (e.g., HBTU, DIC) to form the peptide bond. The OFm group on the aspartic acid side chain remains completely stable throughout these steps.
  • Washing and Repetition: Wash away excess reagents and repeat the cycle for the next amino acid.

Protocol & Data Gaps in Search Results

The available search results confirm the existence and basic properties of Boc-Asp(Ofm)-OH but are insufficient for creating detailed application notes. Critical information missing includes:

  • Specific concentrations, volumes, and reaction times for coupling and deprotection.
  • Detailed procedures for the final cleavage of the peptide from the resin and global deprotection.
  • Chromatographic data (HPLC conditions, expected retention times).
  • Mass spectrometry characterization data.

Suggested Next Steps for Researchers

To obtain the detailed protocols required for laboratory work, I suggest you:

  • Consult Primary Literature: Search platforms like SciFinder or Reaxys using the CAS number (117014-32-1) to find peer-reviewed journal articles that detail the use of this specific compound.
  • Contact Suppliers: Reach out to specialized chemical suppliers (e.g., the manufacturers cited in [4] and [2]) directly, as they often provide technical data sheets or application notes upon request.
  • Specialized Handbooks: Refer to authoritative texts on advanced peptide synthesis, which often contain chapters dedicated to the use of orthogonally protected amino acids.

References

Application Notes: Boc-Asp-Ofm in Boc/Bzl Solid-Phase Peptide Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Boc-Asp-Ofm, or (2S)-2-{[(tert-Butoxycarbonyl]amino}-4-(9H-fluoren-9-ylmethoxy)-4-oxobutanoic acid, is a protected aspartic acid derivative that is critical for side-chain anchoring in solid-phase peptide synthesis (SPPS), especially for head-to-tail cyclization [1] [2].

  • Primary Application: Its main use is in the Boc/Bzl strategy for the synthesis of head-to-tail cyclic peptides. In this approach, the aspartic acid side chain is anchored to the solid support via the OFm ester, leaving the C-terminal carboxylic acid and the N-α-amino group free for peptide chain elongation. After linear chain assembly, the peptide is cleaved from the resin, often preserving side-chain protections, and the free N- and C-termini are cyclized in solution [1].
  • Key Advantage and Resolution: A significant challenge in using benzyl alcohol-type resins is the high epimerization (racemization) during the initial esterification of the amino acid. Research has demonstrated that this problem is effectively solved by performing the esterification via the cesium salt of this compound [1]. This improvement makes the Boc/Bzl/OFm combination the method of choice for preparing such cyclic peptides in satisfactory yields with minimal purification [1].

The table below summarizes the key properties of this compound for researchers:

Property Specification
CAS Number 117014-32-1 (L-isomer); 123417-19-6 (D-isomer) [2] [3]
Molecular Formula C₂₃H₂₅NO₆ [2] [3]
Molecular Weight 411.45 g/mol [2] [3]
Appearance White to off-white powder [3] [4]
Purity ≥98% (HPLC) [3] [4]
Storage Store at 0 - 8°C [3] [4]
Critical Advantage Enables side-chain anchoring with minimal epimerization when used as cesium salt [1]

Experimental Protocol: Side-Chain Anchoring & Cyclization using this compound

The following protocol is adapted from a comparative study on the synthesis of cyclic peptide analogs [1].

1. Resin Esterification with this compound via Cesium Salt

  • Objective: To attach the first amino acid (this compound) to a benzyl alcohol-type resin (e.g., PAM or Merrifield resin) with minimal racemization.
  • Materials: this compound, cesium carbonate (Cs₂CO₃), anhydrous dimethylformamide (DMF), benzyl alcohol-type resin, methanol (MeOH).
  • Procedure:
    • Dissolve this compound (1.0 equiv) in a mixture of MeOH and DMF.
    • Add a slight molar excess of Cs₂CO₃ (e.g., 1.1 equiv) and stir the mixture at room temperature for 15-30 minutes to form the cesium salt.
    • Evaporate the solvent under reduced pressure to obtain the solid cesium salt of this compound.
    • Suspend the dry cesium salt and the benzyl alcohol-type resin (1.0 equiv) in anhydrous DMF.
    • Heat the mixture to 50-60°C and stir for 12-24 hours to facilitate the esterification reaction.
    • After the reaction, filter the resin and wash thoroughly with DMF, MeOH, and dichloromethane (DCM).
    • Dry the resin under high vacuum. The loading of the first amino acid can be determined by standard quantitative tests.

2. Peptide Chain Elongation

  • Objective: To assemble the linear peptide sequence on the solid support.
  • Materials: Anhydrous Trifluoroacetic acid (TFA) in DCM (e.g., 50% v/v), DCM, DMF, Boc-protected amino acids, coupling reagents (e.g., DCC, HOBt).
  • Procedure:
    • Boc Deprotection: Treat the resin with TFA/DCM (typically 50% v/v) for 15-30 minutes at room temperature to remove the N-terminal Boc protecting group [5].
    • Neutralization & Washing: Drain the TFA solution and wash the resin sequentially with DCM, DMF, and DCM to remove residual TFA.
    • Coupling: Add the next Boc-protected amino acid (e.g., 3-4 equiv) dissolved in DMF, along with coupling reagents. Agitate the mixture for 1-2 hours or until the coupling is complete (as monitored by ninhydrin test).
    • Repeat steps 1-3 until the entire linear peptide sequence is assembled.

3. Cleavage from Resin and Cyclization

  • Objective: To cleave the partially protected peptide from the resin and perform head-to-tail cyclization.
  • Materials: Anhydrous Hydrogen Fluoride (HF) or alternative strong acids (TFMSA, TMSOTf), scavengers (anisole, DMS, p-thiocresol), TFA, cold diethyl ether [5].
  • Procedure:
    • Cleavage: Place the peptide resin in an HF-cleavage apparatus. Add a scavenger mixture (e.g., HF/anisole/DMS/p-thiocresol in a 10:1:1:0.2 ratio by volume). Cleave the peptide from the resin by reacting with HF at 0-5°C for 30-60 minutes (longer for stable protections like Arg(Tos)) [5].
    • Evaporation & Precipitation: Evaporate the HF under a stream of nitrogen or under reduced pressure. Extract the peptide from the resin with TFA, filter, and precipitate the crude, partially protected peptide by adding the TFA solution drop-wise into a large volume of cold diethyl ether [5].
    • Cyclization: Dissolve the linear peptide (with free N-terminus and C-terminal carboxylic acid) in a dilute solution of a suitable solvent (e.g., DMF). Add peptide coupling reagents to facilitate the head-to-tail cyclization.
    • Purification: Purify the cyclic peptide using standard techniques such as preparative HPLC.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for using this compound in cyclic peptide synthesis.

cluster_phase1 Phase 1: Anchoring cluster_phase2 Phase 2: Chain Assembly cluster_phase3 Phase 3: Cleavage & Cyclization Start Start: this compound & Resin A1 Form Cesium Salt of this compound Start->A1 A2 Esterify to Benzyl Alcohol Resin A1->A2 A3 Result: Side-Chain Anchored Aspartate A2->A3 B1 Deprotect N-Terminal Boc Group (TFA) A3->B1 B2 Couple Next Boc-Amino Acid B1->B2 B3 Repeat for Full Sequence B2->B3 B4 Result: Protected Linear Peptide on Resin B3->B4 C1 Cleave from Resin (HF with Scavengers) B4->C1 C2 Precipitate Linear Peptide C1->C2 C3 Cyclization in Solution C2->C3 C4 Purify (e.g., HPLC) C3->C4 C5 Final Head-to-Tail Cyclic Peptide C4->C5

References

Boc-Asp-Ofm acid-modulated synthesis protocol

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Boc-Asp-Ofm

This compound is a protected derivative of L-aspartic acid, commonly used in peptide synthesis. Its key chemical identifiers and properties are summarized below.

Table 1: Molecular Identity of this compound

Property Description
IUPAC Name (2S)-4-(9H-Fluoren-9-ylmethoxy)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid [1] [2]
CAS Number 117014-32-1 (primary); 129046-87-3 is also referenced [3] [1] [2]
Molecular Formula C₂₃H₂₅NO₆ [3] [1] [2]
Molecular Weight 411.45 g/mol [3] [2]
Other Identifiers MDL Number: MFCD00076916 [1]; ChemSpider ID: 143840 [1]

Table 2: Physicochemical Properties & Safety

Property / Aspect Value / Description
Melting Point 138-142 °C [3]
Boating Point 617.4 ± 55.0 °C (Predicted) [3]
Density 1.251 [3]
pKa 4.01 ± 0.19 (Predicted) [3]
Storage 2-8°C [3]

| GH&S Statement | Signal Word: Warning Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) [3] |

General Role in Peptide Synthesis and a Hypothetical Pathway

While specific protocols were not located, this compound is designed for use in Solid-Phase Peptide Synthesis (SPPS) using the Boc (tert-butyloxycarbonyl) strategy. The OFm (9-fluorenylmethyl) group specifically protects the side-chain beta-carboxyl of aspartic acid, preventing side reactions like aspartimide formation during the synthesis of challenging sequences [3] [1] [2].

The following diagram outlines the conceptual role of this compound in a peptide assembly cycle, highlighting the critical acid-modulation steps.

G Start Start Cycle: Resin-Bound Peptide Deprotection Acid Deprotection (TFA) Start->Deprotection Remove N-terminal Boc Neutralization Neutralization & Washing Deprotection->Neutralization Coupling Coupling with this compound Neutralization->Coupling Activate and add This compound Elongation Peptide Chain Elongated Coupling->Elongation Aspartic acid incorporated with side-chain protected Elongation->Start Cycle repeats for next amino acid

Experimental Guidance and Information Gaps

Given the lack of specific protocols in the search results, the following guidance is provided based on standard peptide synthesis practices.

General Handling and Stock Solution Preparation

  • Handling: All operations should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE) including gloves and safety glasses is mandatory [3].
  • Stock Solution: A typical stock solution might be prepared at a 0.1-0.2 M concentration in an anhydrous aprotic solvent like DMF or DCM. The solution should be stored under an inert atmosphere (e.g., nitrogen) at -20°C to minimize moisture absorption and degradation.

Key Steps in a Hypothetical Synthesis Protocol

  • Deprotection of the N-terminal Boc Group: This is the primary acid-modulated step. It typically uses Trifluoroacetic Acid (TFA) in an inert solvent like Dichloromethane (DCM), often with scavengers to trap the resulting tert-butyl cation.
  • Neutralization and Washing: After deprotection, the resin is neutralized, usually with a base like Diisopropylethylamine (DIPEA) in DMF, and thoroughly washed to remove residual acid.
  • Coupling Reaction: The this compound derivative is activated using standard coupling reagents like Dicyclohexylcarbodiimide (DCC) or HOBt/DIC and added to the resin-bound peptide chain for a set period.
  • Final Global Deprotection: After the full sequence is assembled, a strong acid like Hydrogen Fluoride (HF) or TFA is used to cleave the peptide from the resin and remove all remaining protecting groups, including the OFm group on the aspartic acid side chain.

References

Comprehensive Application Notes and Protocols: Boc-Asp-Ofm Coupling Using HBTU and DIC for Peptide Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Boc-Asp-Ofm and Coupling Reagents in Peptide Synthesis

The tert-butoxycarbonyl (Boc) protecting group strategy represents a fundamental approach in solid-phase peptide synthesis (SPPS), particularly for complex peptide sequences and those requiring specialized modifications. Within this framework, This compound (Boc-L-aspartic acid β-9-fluorenylmethyl ester) serves as a crucial building block with the unique property of orthogonal side-chain protection. The Ofm (9-fluorenylmethyl) group provides robust protection for the aspartic acid side chain during iterative synthesis while being readily removable under basic conditions without affecting the Boc group, which requires strong acid for deprotection [1] [2]. This orthogonal protection scheme is especially valuable when synthesizing peptides containing aspartic acid residues that might otherwise undergo side reactions during chain assembly or final deprotection.

The selection of appropriate coupling reagents is critical for efficient amide bond formation in peptide synthesis. HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIC (Diisopropylcarbodiimide) represent two distinct classes of coupling agents with complementary characteristics. HBTU belongs to the uranium/aminium salt family and functions by generating highly reactive HOBt (1-hydroxybenzotriazole) esters in situ, resulting in rapid coupling with minimal racemization [3] [4]. DIC, a carbodiimide-type coupling reagent, activates carboxylic acids through the formation of O-acylisourea intermediates but requires the addition of HOBt as a supplementary reagent to suppress racemization and prevent side reactions [5] [4]. Understanding the relative merits, optimal application conditions, and limitations of these coupling systems for this compound is essential for researchers aiming to achieve high coupling efficiency while maintaining stereochemical integrity in their peptide products.

Materials and Reagents

Required Chemicals and Reagents

The following table comprehensively lists all essential chemicals and reagents needed for successful this compound coupling using either HBTU or DIC protocols:

Table 1: Essential Chemicals and Reagents for this compound Coupling

Chemical/Reagent Specification/Purity Storage Conditions Handling Precautions
This compound ≥98%; CAS 117014-32-1 [1] -20°C, desiccator Moisture-sensitive
HBTU ≥99%; peptide synthesis grade [3] Room temperature, desiccator Irritant; moderate skin sensitizer [3]
DIC ≥99%; freshly distilled Room temperature, under inert gas Moisture-sensitive; irritant
HOBt ≥99%; anhydrous Room temperature, desiccator Potential explosiveness when heated
Diisopropylethylamine (DIPEA) ≥99.5%; peptide grade Room temperature, under inert gas Corrosive; moisture-sensitive
Dichloromethane (DCM) Anhydrous, amine-free Room temperature Harmful vapor; use in well-ventilated area
N,N-Dimethylformamide (DMF) Anhydrous, peptide grade Room temperature, over molecular sieves Toxic to reproduction
Resin Appropriate substitution level 4°C, desiccator Handle with care to avoid mechanical damage
Instrumentation and Equipment

Proper instrumentation is critical for monitoring coupling efficiency and ensuring reproducible results. The following equipment should be readily available:

  • Solid-phase peptide synthesizer (for automated synthesis) or manual synthesis vessel with fritted disc for manual synthesis
  • Rotary evaporator with vacuum pump for solvent removal in solution-phase applications
  • Vacuum desiccator for drying final products
  • Analytical HPLC system with UV detection for monitoring reaction progress
  • LC-MS system for identity confirmation and purity assessment
  • FTIR spectrometer for monitoring reaction progress (characteristic ester and amide bands)
  • Polarimeter for assessing racemization when applicable

HBTU-Mediated Coupling Protocol for this compound

Mechanism of HBTU Activation

HBTU functions through a sophisticated activation mechanism that generates highly reactive intermediates while minimizing racemization. The process begins with the carboxylate anion of this compound attacking the imide carbonyl carbon of HBTU, leading to displacement of the anionic benzotriazole N-oxide. This intermediate then undergoes intramolecular rearrangement, displacing the tetramethyl urea byproduct and forming the activated HOBt ester [3]. This active ester exhibits optimal reactivity toward nucleophilic attack by the amino component while significantly reducing the risk of racemization that can occur with more reactive intermediates. The mechanism explains HBTU's effectiveness as a mild activating agent that maintains stereochemical integrity during coupling, a critical consideration when working with protected amino acid derivatives like this compound [3].

Step-by-Step Procedure

The following workflow illustrates the complete HBTU-mediated coupling process for this compound:

G Start Start HBTU Protocol Step1 Dissolve this compound (2.0 eq) in DMF (5 mL/g resin) Start->Step1 Step2 Add HBTU (2.0 eq) to solution Step1->Step2 Step3 Add DIPEA (4.0 eq) to activate Wait 1-2 minutes Step2->Step3 Step4 Add activated mixture to resin-bound amine Step3->Step4 Step5 Mix reaction for 10-60 minutes at RT under inert gas Step4->Step5 Step6 Monitor completion with Kaiser/ninhydrin test Step5->Step6 Step7 Wash resin: 3x DMF, 3x DCM 3x methanol or DCM Step6->Step7 End Coupling Complete Step7->End

The standard HBTU coupling protocol for this compound follows these specific steps:

  • Resin Preparation: Begin with N-terminal deprotected peptide-resin (0.1 mmol scale) that has been thoroughly washed with DMF (3×5 mL) and DCM (3×5 mL). Ensure the resin is well-solvated before coupling initiation.

  • Activation Solution Preparation: Dissolve 2.0 equivalents of this compound (411.45 g/mol) in anhydrous DMF (5 mL per gram of resin) in a separate vessel. To this solution, add 2.0 equivalents of HBTU (379.25 g/mol) followed by 4.0 equivalents of DIPEA relative to resin substitution [5]. Allow the activation to proceed for 1-2 minutes with gentle stirring to ensure complete formation of the active ester.

  • Coupling Reaction: Transfer the activation solution to the prepared resin. Mix continuously under an inert atmosphere (argon or nitrogen) for 10-60 minutes at room temperature. The reaction progress should be monitored using the Kaiser (ninhydrin) test to detect free amines [5].

  • Completion and Washing: Once the Kaiser test is negative (indicating complete coupling), drain the coupling solution and wash the resin sequentially with DMF (3×5 mL), DCM (3×5 mL), and either methanol or DCM (3×5 mL) to remove any residual reagents and byproducts [5].

For particularly challenging sequences or sterically hindered amino groups, extending the coupling time to 90 minutes or using a slight excess of this compound (2.2 equivalents) may improve coupling efficiency. Additionally, including 1.0 equivalent of HOBt (0.5 M solution in DMF) can provide extra protection against racemization in sensitive applications [5].

DIC/HOBt Coupling Protocol for this compound

Mechanism of DIC/HOBt Activation

The DIC/HOBt coupling system operates through a sequential activation process that generates stable, minimally racemizing intermediates. DIC first reacts with the carboxylic acid group of this compound to form an O-acylisourea intermediate, which is highly reactive but prone to racemization [6] [4]. This intermediate is rapidly captured by HOBt to form a more stable HOBt-active ester, which preserves the chiral integrity of the amino acid while remaining sufficiently reactive toward nucleophilic attack by the resin-bound amine [6]. The HOBt ester serves as a crucial reservoir of activated species that effectively couples with the amine component while minimizing the formation of undesired side products. This two-step activation mechanism explains why the DIC/HOBt system produces significantly less racemization compared to DIC alone and remains a popular choice for coupling protected amino acids in both solid-phase and solution-phase peptide synthesis [4].

Step-by-Step Procedure

The following workflow illustrates the complete DIC/HOBt-mediated coupling process for this compound:

G Start Start DIC/HOBt Protocol Step1 Dissolve this compound (5.0 eq) in DMF (1 mL/g resin) Start->Step1 Step2 Dissolve HOBt (5.5 eq) in minimum DMF Step1->Step2 Step3 Combine solutions with resin suspension in DCM (10 mL/g resin) Step2->Step3 Step4 Add DIC (5.5 eq) to reaction mixture Step3->Step4 Step5 Shake at RT under inert gas for 1-4 hours monitor with ninhydrin Step4->Step5 Step6 If test positive after 4h repeat coupling procedure Step5->Step6 Step7 Wash resin: 3x DMF, 3x DCM 3x methanol or DCM Step6->Step7 End Coupling Complete Step7->End

The standard DIC/HOBt coupling protocol for this compound involves these precise steps:

  • Amino Acid and Additive Preparation: Dissolve 5.0 equivalents of this compound in anhydrous DMF (approximately 1 mL per gram of resin). In a separate container, dissolve 5.5 equivalents of HOBt in the minimum volume of DMF required for complete dissolution [5].

  • Reaction Mixture Assembly: Combine the this compound solution and HOBt solution with the resin suspension in DCM (10 mL per gram of resin). Ensure thorough mixing to create a homogeneous reaction environment.

  • Coupling Initiation: Add 5.5 equivalents of DIC to the reaction mixture. Immediately begin shaking or stirring the reaction vessel at room temperature under an inert gas atmosphere to prevent moisture ingress and oxidation [5].

  • Reaction Monitoring: Monitor the coupling reaction progress using the ninhydrin test at regular intervals. Typically, coupling is complete within 1-4 hours, as indicated by a negative ninhydrin test. If the test remains positive after 4 hours, drain the coupling solution and repeat the coupling procedure to ensure complete reaction [5].

  • Post-Coupling Processing: Once coupling is complete, filter the resin and wash sequentially with DMF (3 times), DCM (3 times), and then either methanol or DCM (3 times) to remove all traces of reagents, additives, and byproducts [5].

For optimal results with this compound using the DIC/HOBt system, it is recommended to use freshly distilled DIC to prevent the accumulation of urea impurities that could potentially slow the coupling rate. The slightly higher equivalents of HOBt and DIC relative to the amino acid (5.5 eq vs. 5.0 eq) ensure complete activation and minimize the risk of incomplete coupling, particularly important for the sterically demanding Ofm-protected aspartic acid derivative.

Comparative Analysis and Optimization Strategies

Efficiency and Practical Considerations

Table 2: Comprehensive Comparison of HBTU and DIC/HOBt for this compound Coupling

Parameter HBTU Protocol DIC/HOBt Protocol
Typical Coupling Time 10-60 minutes [5] 1-4 hours [5]
Equivalent Ratio 2.0:2.0:4.0 (AA:HBTU:Base) [5] 5.0:5.5:5.5 (AA:HOBt:DIC) [5]
Racemization Risk Low to very low [3] Low (with HOBt) [4]
Byproducts Tetramethylurea (soluble) [3] Diisopropylurea (soluble) [4]
Solvent Compatibility DMF, DCM, NMP [5] DMF, DCM, NMP [5]
Activation Temperature Room temperature Room temperature
Cost Considerations Higher More economical
Handling Considerations Moderate skin sensitizer [3] DIC moisture-sensitive; HOBt potential explosiveness when heated [4]
Applications and Performance Characteristics

Table 3: Application-Based Recommendations for this compound Coupling

Synthetic Context Recommended Reagent Rationale Optimization Tips
Standard Chain Assembly HBTU Faster coupling times; lower equivalents required [5] Use 2.0 eq AA, 2.0 eq HBTU, 4.0 eq DIPEA in DMF
Sterically Hindered Couplings DIC/HOBt More efficient for difficult sequences [4] Increase equivalents to 6.0:6.5:6.5 (AA:HOBt:DIC)
Minimizing Racemization HBTU Superior racemization suppression [3] Add 1.0 eq HOBt (0.5 M in DMF) for extra protection [5]
Large-Scale Synthesis DIC/HOBt More economical for large-scale applications [4] Consider slight excess of DIC to ensure complete activation
Environmentally Sensitive Sequences HBTU Reduced reaction time limits potential side reactions [5] Ensure fresh DMF and strict inert atmosphere

Troubleshooting and Technical Considerations

Common Issues and Solutions
  • Incomplete Coupling (positive Kaiser/ninhydrin test after standard coupling time):

    • Cause: Inadequate activation, insufficient mixing, or steric hindrance
    • Solution: Recouple using a fresh aliquot of activated this compound with extended reaction time (up to 2 hours for HBTU; overnight for DIC/HOBt). For severely hindered systems, consider switching to a more powerful coupling reagent such as HATU or PyBOP [4].
  • Elevated Racemization:

    • Cause: Basic conditions or prolonged exposure of activated species
    • Solution: For HBTU, include 1.1 equivalents of 0.5 M HOBt solution in DMF. For DIC/HOBt, ensure the HOBt is fully dissolved before adding DIC and avoid excessive reaction times [5] [4].
  • Slow Filtration During Washing:

    • Cause: Swelling characteristics of resin in different solvents or fine particulate matter
    • Solution: Use a higher porosity fritted disc or alternate between solvents with different polarities (DMF → DCM → Methanol) to maintain resin structure [5].
Analytical Verification Methods

Confirming successful incorporation of this compound and verifying the absence of racemization requires multiple analytical approaches:

  • Kaiser/Ninhydrin Test: The standard colorimetric test for free primary amines; a negative result (yellow) indicates complete coupling [5].
  • Mass Spectrometry: LC-MS analysis of cleaved peptide fragments can verify successful incorporation and detect deletion sequences.
  • Chiral HPLC: Essential for quantifying racemization, particularly when synthesizing peptides for biological activity studies where stereochemical purity is critical.
  • Amino Acid Analysis: After complete peptide synthesis and cleavage, acid hydrolysis followed by chiral separation can quantify the extent of racemization at specific positions.

Conclusion

Both HBTU and DIC/HOBt coupling systems provide effective methods for incorporating this compound into growing peptide chains, yet each offers distinct advantages depending on specific synthetic requirements. The HBTU protocol demonstrates superior efficiency with shorter coupling times and lower reagent equivalents, making it particularly valuable for standard peptide assembly and situations where minimizing racemization is paramount [5] [3]. The DIC/HOBt system offers an economical alternative with proven reliability, especially beneficial for large-scale syntheses and particularly effective for sterically challenging couplings [5] [4].

The orthogonal protection scheme provided by the Boc/Ofm combination remains indispensable for synthesizing complex aspartic acid-containing peptides, particularly those requiring selective side-chain deprotection or segment condensation strategies. When optimizing coupling protocols for specific applications, researchers should consider factors including sequence context, steric constraints, economic considerations, and final purity requirements. Through careful selection of coupling reagents and adherence to optimized protocols, researchers can achieve high-yielding, stereochemically pure incorporation of this compound in diverse peptide synthesis applications.

References

Boc-Asp-Ofm deprotection conditions TFA

Author: Smolecule Technical Support Team. Date: February 2026

Boc Deprotection Mechanism with TFA

The deprotection of a Boc group by trifluoroacetic acid (TFA) is an acid-catalyzed hydrolysis that proceeds through a carbamic acid intermediate, which spontaneously decarboxylates to release the free amine [1] [2]. The mechanism involves three key steps:

  • Protonation: The carbonyl oxygen of the Boc carbamate is protonated by TFA [2].
  • Fragmentation: The protonated intermediate fragments, losing a tert-butyl cation to form a carbamic acid [3] [2]. The tert-butyl cation is then deprotonated to form isobutylene (a gas) or trapped by scavengers [3] [2].
  • Decarboxylation: The unstable carbamic acid spontaneously decarboxylates, releasing carbon dioxide (CO₂) and yielding the free amine, which exists as a TFA salt under the reaction conditions [1] [2].

The diagram below illustrates this process and a key side reaction for aspartic acid.

boc_deprotection cluster_warning Critical for Aspartic Acid start Boc-Protected Amine protonated Protonated Carbamate (Intermediate) start->protonated 1. TFA Protonation fragmented Carbamic Acid & tert-Butyl Cation protonated->fragmented 2. Fragmentation end Free Amine (TFA Salt) fragmented->end 3. Decarboxylation side_rxn Aspartimide Formation (Side Reaction) fragmented->side_rxn Base, Heat [Note 2] gas1 Isobutylene (gas) fragmented->gas1 Deprotonation [Note 1] gas2 CO₂ (gas) end->gas2 CO₂ release

Diagram Title: Boc Deprotection Mechanism and Key Side Reaction for Asp

Diagram Notes:

  • Note 1: The tert-butyl cation can be deprotonated to isobutylene or trapped by scavengers like anisole to prevent alkylation of other residues [4] [3].
  • Note 2: The aspartic acid side chain carbonyl can intramolecularly attack the main chain after Boc removal, leading to a cyclic aspartimide, especially under basic conditions or elevated temperatures [4].

Deprotection Conditions and Scavenger Use

The following table summarizes standard Boc deprotection conditions using TFA. The use of scavengers is critical to prevent side reactions, such as alkylation of amino acids like tryptophan or tyrosine by the tert-butyl cation [4] [3].

Condition Component Common Choices & Concentrations Purpose & Notes
Acid Trifluoroacetic acid (TFA), 25-100% (v/v) in DCM [5] Provides acidic conditions for carbamate hydrolysis.
Scavengers Anisole, p-cresol, p-thiocresol, dimethyl sulfide (DMS), thiophenol, water [4] Traps tert-butyl cations and other reactive species to prevent alkylation of the peptide. Critical for residues like Cys, Met, and Trp [4].
Solvent Dichloromethane (DCM), TFA (neat) [5] [1] Dissolves the protected peptide and reagents.
Temperature Room temperature (0°C to 25°C) [5] [4] Higher temperatures can increase the rate of deprotection but also risk side reactions like aspartimide formation [4].
Time 30 minutes to 12 hours [5] [4] Depends on the peptide sequence and temperature.

Detailed Experimental Protocols

Standard Boc Deprotection in Solution

This is a general protocol for deprotecting a Boc group using TFA [5] [3].

  • Preparation: Dissolve the Boc-protected compound (e.g., Boc-Asp(OBzl)-OH or similar) in a minimal volume of dichloromethane (DCM) or a 25-50% (v/v) TFA in DCM solution in a round-bottom flask.
  • Addition of Scavengers (Optional but Recommended): If your sequence contains nucleophilic residues (Trp, Met, Tyr, Cys), add appropriate scavengers (e.g., 2.5% v/v each of anisole and p-thiocresol) [4].
  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction for gas evolution (CO₂ and isobutylene). Do not run in a closed system [2] [6]. Typical reaction times range from 2 to 12 hours [5].
  • Work-up: After completion, concentrate the mixture under a stream of nitrogen or using a rotary evaporator to remove most of the TFA and solvent. Co-evaporate the resulting oil with toluene (3 x 10 mL) to remove residual TFA and scavengers [3].
  • Isolation: The product is typically obtained as the TFA salt of the amine and can be used directly in subsequent steps or purified further.
Special Considerations for Solid-Phase Peptide Synthesis (Boc-SPPS)

For peptides synthesized on resin using Boc chemistry, the cleavage and final deprotection are a single step [4].

  • Pre-cleavage Preparation: Before cleavage, the N-terminal Boc group must be removed with TFA, and the resin must be thoroughly washed and dried to remove moisture, which is harmful during strong acid cleavage [4].
  • Cleavage/Deprotection Mixture: The peptidyl-resin is treated with liquid HF or strong acids like TFMSA in the presence of scavengers. Anhydrous HF is highly toxic and corrosive and requires specialized equipment [4].
  • Standard Scavenger Systems [4]:
    • For peptides containing Cysteine: HF / anisole / DMS / p-thiocresol (10:1:1:0.2 v/v).
    • For other peptides: HF / DMS / anisole (10:1:1 v/v).

Critical Factors for Success and Safety

  • Scavenger Selection is Crucial: The choice of scavenger depends on your peptide sequence. For example, thioanisole should be avoided if your peptide contains tryptophan, as its cation adducts can alkylate the indole ring [4]. For aspartic acid, using bases like DIEA should be avoided during workup to prevent aspartimide formation [4].
  • Handle Gases Safely: The reaction produces CO₂ and isobutylene gas. Never perform the reaction in a closed vessel [2] [6].
  • A Known Challenge for Asp Residues: Peptides containing Asp-Gly sequences are particularly prone to cyclization and aspartimide formation, especially under basic conditions [4]. Using the "low-high" HF procedure with DMS can help minimize this side reaction during solid-phase cleavage [4].
  • Verify Ofm Stability: The 9-fluorenylmethyl (Ofm) ester is typically removed with bases like piperidine. Its stability under strong acidic TFA conditions is a key unknown. You must consult specific literature for the Ofm group to confirm it is orthogonal to Boc deprotection with TFA.

Reference List

  • Fisher Scientific UK. Amine Protection Deprotection. (2019). [5]
  • Sigma-Aldrich. Resin Cleavage Protocol Boc. (2021). [4]
  • Organic Chemistry Portal. tert-Butyl carbamates (Boc-Amines). (2008). [7]
  • Master Organic Chemistry. Amine Protection and Deprotection. (2021). [1]
  • Total-Synthesis.com. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (2024). [3]
  • Common Organic Chemistry. Boc Deprotection Mechanism (TFA). (2015). [2]
  • J&K Scientific LLC. BOC Protection and Deprotection. (2022). [6]

References

Boc-Asp-Ofm side chain protection scheme

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Boc-Asp-Ofm

The table below summarizes the key chemical and application data for Boc-Asp(Ofm)-OH.

Property Details
Chemical Name Boc-L-Aspartic acid α-fluoren-9-ylmethyl ester [1] [2]
CAS Number 129046-87-3 or 117014-32-1 [1] [2]
Molecular Formula C₂₃H₂₅NO₆ [2]
Molecular Weight 411.4-411.5 g/mol [1] [2]
Appearance Off-white to white powder [2]
Melting Point 138-142 °C [1]
Primary Role Side-chain protection for Aspartic Acid (Asp, D) [3]
Protection Scheme Boc/Bzl for main chain and other side chains; OFm for Asp side chain [4]
Key Feature Orthogonally removable with hydrazine, stable to TFA and HF [4] [3]
Main Application Solid-phase synthesis of cyclic peptides (lactams) and complex architectures [4] [3]

Application Principles and Deprotection Conditions

The this compound derivative is a cornerstone of orthogonal protection schemes in peptide synthesis, allowing for the independent and sequential deprotection of specific functional groups [5] [3].

  • Role of the OFm Group: The fluoren-9-ylmethyl (OFm) ester protects the β-carboxyl side chain of aspartic acid. Its key advantage is stability to both the acidic conditions used to remove the N-terminal Boc group (e.g., TFA) and the strong acids used for final resin cleavage and deprotection (e.g., HF or TFMSA) [4] [3].
  • Orthogonal Deprotection: The OFm group is not removed by acids but is cleanly cleaved under mild basic conditions using 2-4% hydrazine in DMF [5] [3]. This orthogonality is crucial for multi-step syntheses where the Asp side chain must remain protected until a specific moment, such as just before on-resin cyclization.

Experimental Workflow for Cyclic Peptide Synthesis

The following diagram outlines a generalized protocol for solid-phase synthesis of a lactam-bridged cyclic peptide using the this compound building block.

Start Start SPPS with Boc/Bzl Strategy A1 1. Incorporate Boc-Asp(Ofm)-OH at acidic residue position Start->A1 A2 2. Continue chain elongation using standard Boc chemistry A1->A2 A3 3. Finalize linear peptide sequence on solid support A2->A3 B1 4. Selective Deprotection Treat with 2% Hydrazine in DMF A3->B1 B2 Asp β-carboxyl (OFm) is exposed Other side-chains (Bzl) remain protected B1->B2 C1 5. On-Resin Cyclization Activate carboxyl and couple with free amine on Lys/Orn side-chain B2->C1 C2 Lactam (amide) bridge is formed C1->C2 D1 6. Global Deprotection & Cleavage Treat with HF or TFMSA + scavengers C2->D1 D2 Peptide is cleaved from resin All remaining Bzl groups are removed D1->D2 End Final Cyclic Peptide D2->End

Key Considerations and Troubleshooting

  • Minimizing Epimerization: A critical issue noted in the literature is the potential for epimerization (racemization) during the initial esterification of this compound to certain resins. This can be mitigated by performing the attachment via the cesium salt of the amino acid, which provides higher yields and preserves chirality [4].
  • Ensuring Complete Deprotection: The success of the cyclization step hinges on the complete removal of the OFm group. It is essential to confirm deprotection through a quantitative test (e.g., the Kaiser test for free amines is not applicable here; analytical methods like LC-MS of a small cleaved sample may be necessary) before proceeding to cyclization [3].
  • Scalability: The Boc/Bzl/OFm strategy has been reported as the method of choice for preparing head-to-tail cyclic peptides in satisfactory yields with minimal purification, indicating its robustness for practical applications [4].

Reference List

  • Iris Biotech Blog. (2024). Protecting Groups in SPPS. [5]
  • A comparative study of cyclization strategies applied to the synthesis of head-to-tail cyclic analogs of a viral epitope. (1999). Journal of Peptide Research. [4]
  • Solid-phase synthesis of extended lactam ring systems: preparation of amino acid alpha-fluorenylmethyl esters... (1994). Peptide Research. [3]
  • Watson International Limited. Boc-Asp(Ofm)-OH CAS 117014-32-1. [2]
  • INNOPHARMCHEM. This compound CAS:129046-87-3. [1]

References

Manual Peptide Synthesis of Boc-Asp-Ofm: Application Notes and Protocol

Author: Smolecule Technical Support Team. Date: February 2026

This document provides a detailed protocol for the manual solid-phase peptide synthesis (SPPS) using Boc-Asp-Ofm (N-α-Boc-O-fluorenylmethyl-L-aspartic acid). This protected amino acid derivative is particularly valuable in acid-labile protection schemes and for the synthesis of complex peptides, including cyclic peptides and those requiring selective side-chain deprotection for further on-resin modifications [1] [2].

Introduction and Strategic Role of this compound

The this compound building block is a cornerstone in orthogonal protection strategies for peptide synthesis, especially within the Boc/Bzl/OFm protection scheme [2].

  • N-α-Amino Protection (Boc): The tert-butyloxycarbonyl (Boc) group is a temporary protecting group removed under mild acidic conditions (e.g., 50% TFA in DCM) at each cycle to allow chain elongation [3] [4].
  • Side-Chain Protection (OFm): The fluorenylmethyl (OFm) ester protects the aspartic acid side chain. It is a semi-permanent protecting group that is stable to the acidic conditions used for Boc removal but can be cleanly removed with a base, such as piperidine, without affecting other acid-labile side-chain protections [1].

This orthogonality is critical for advanced applications, such as the synthesis of head-to-tail cyclic peptides, where the Asp side chain can be anchored to the resin, and the OFm group later removed to facilitate cyclization [2].

Materials and Equipment

2.1. Reagents and Consumables

  • Solid Support: Controlled Pore Glass (CPG) or acid-stable resins (e.g., Merrifield, PAM) [1] [4].
  • Amino Acid Derivative: this compound (source: Bachem) [1].
  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) with DIPEA (N,N-Diisopropylethylamine), or DIC (N,N'-Diisopropylcarbodiimide) [1].
  • Deprotection Reagents:
    • For Boc group: Trifluoroacetic acid (TFA) in DCM (50%) or 4M HCl in Dioxane [1].
    • For OFm group: 20% Piperidine in DMF [1].
  • Solvents: Anhydrous Dimethylformamide (DMF), Dichloromethane (DCM), and Dioxane.
  • Linker: HMBA (4-Hydroxymethylbenzoic acid) linker for attachment to CPG [1].

2.2. Equipment

  • Manual peptide synthesis vessel (e.g., polypropylene syringe with frit) [1].
  • Vortex mixer and magnetic stirrer.
  • Vacuum desiccator.
Experimental Protocol

The following workflow outlines the complete synthesis cycle, from initial resin preparation to final cleavage.

G This compound SPPS Workflow Start Start: Prepare Resin A Couple HMBA Linker Start->A B Couple C-terminal Amino Acid A->B C Boc Deprotection (50% TFA/DCM) B->C D Neutralization (DIPEA in DMF) C->D E Couple Next Amino Acid D->E F Repeat Cycle E->F F->C For each new residue G Final Cleavage & Full Deprotection F->G End End: Crude Peptide G->End

3.1. Resin Preparation and Linker Attachment

  • Swelling: Place LCAA-CPG beads (1.2 g, 122 µmol/g) in a syringe reactor. Wash with DMF (3 × 5 min) and DCM (3 × 5 min) to swell the solid support [1].
  • Coupling HMBA Linker: Add a solution of HMBA linker (186 mg, 10 eq., 1.2 mmol) and HBTU (464 mg, 10 eq., 1.2 mmol) in 4 mL DMF to the resin [1].
  • Activation: Add DIPEA (426 µL, 20 eq., 2.4 mmol) and stir the mixture for 2 hours [1].
  • Washing: Wash the resin thoroughly with DCM (3×) and DMF (3×) to remove excess reagents. The resin is now ready for the first amino acid.

3.2. Coupling of this compound This step can be used to incorporate this compound at any position in the peptide chain. The table below summarizes two common coupling methods.

  • Table 1: Coupling Methods for this compound
Parameter Method 1 (HBTU) Method 2 (DIC)
Reagent Quantities This compound (10 eq.), HBTU (10 eq.), DIPEA (20 eq.) in DMF [1] This compound (10 eq.), DIC (10 eq.) in DCM, DMAP (0.1 eq.) as catalyst [1]
Reaction Time 30-60 minutes [1] 4 hours at room temperature [1]
Key Steps Vortex or stir reaction mixture, wash with DMF/DCM post-coupling [1] Vortex for 5 min after reagent addition, then stir with DMAP [1]

3.3. Boc Deprotection Cycle After each coupling, the N-terminal Boc group must be removed to free the amine for the next coupling.

  • Washing: Wash the resin-bound peptide with DMF (3×) and DCM (3×) [1].
  • Deprotection: Treat the peptide-resin with a 50% TFA in DCM solution for 25 minutes. Alternatively, 4M HCl in dioxane can be used [1].
  • Washing: Wash again with DCM (3×) and DMF (3×) to remove all traces of acid and the cleaved Boc group [1].
  • Neutralization (for TFA): If TFA is used, a neutralization step with 5% DIPEA in DMF is recommended to ensure the free amine is in its reactive, unprotonated state before the next coupling [4].

3.4. Final Cleavage and Global Deprotection Once the full sequence is assembled, the peptide is cleaved from the resin with simultaneous removal of all protecting groups.

  • Standard Cleavage: Use a strong acid like Hydrofluoric Acid (HF) or TFMSA (Trifluoromethanesulfonic acid) for Boc/Bzl chemistry. This cleaves the peptide from the resin and removes persistent side-chain protecting groups like Bzl [3] [4].
  • Selective Cleavage for Fragment Condensation: To obtain a side-chain protected peptide fragment (e.g., for native chemical ligation), the OFm group can be selectively removed with 20% piperidine in DMF while the peptide is still on the resin. The resulting free carboxylic acid can then be used for segment coupling [1].
Critical Parameters and Troubleshooting
  • Table 2: Optimization and Troubleshooting Guide
Parameter Optimal Condition Potential Issue & Solution
Boc Deprotection Efficiency 50% TFA/DCM for 25 min achieves 100% removal [1]. Incomplete deprotection leads to chain termination. Solution: Extend deprotection time or use a fresh acid batch.
Coupling Efficiency Use a 10-fold excess of this compound and HBTU/DIC with active stirring [1]. Low yield due to steric hindrance or aggregation. Solution: Double coupling, use more potent activators like HBTU, or elevate temperature.
Resin Esterification (Initial Linkage) Use cesium salt of this compound for attachment to benzyl alcohol-type resins [2]. High epimerization during initial attachment. Solution: The cesium salt method significantly reduces racemization [2].
OFm Group Stability Stable to TFA and HCl/dioxane used for Boc deprotection [1]. Premature OFm cleavage. Solution: Ensure base (piperidine) is excluded from all steps until intentional OFm removal.
Application in Head-to-Tail Cyclization

The this compound strategy is the method of choice for preparing head-to-tail cyclic peptides in satisfactory yields with minimal purification [2]. The general strategy is:

  • Side-Chain Anchoring: The C-terminal amino acid of the target sequence (often an Asp residue) is anchored to the resin via its side chain using this compound.
  • Chain Assembly: The linear peptide chain is fully assembled using standard Boc-SPPS.
  • Selective Deprotection and Cleavage: The OFm group is selectively removed with piperidine, freeing the side-chain carboxyl. The peptide is then cleaved from the resin under conditions that keep the side-chains protected.
  • Cyclization: The free C-terminus of the peptide attacks the free side-chain carboxyl group of the N-terminal Asp, forming a head-to-tail cyclic peptide in a pseudo-diluted environment.

References

Boc-Asp-Ofm in biosensor interface synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Boc-Asp-Ofm in Peptide Synthesis

The Boc (tert-butyloxycarbonyl) and OFm (9-fluorenylmethyl ester) protecting groups are used in tandem for the orthogonal solid-phase synthesis of peptides, a technique relevant for creating sensitive biosensor interfaces [1] [2].

  • Boc Group: This group protects the alpha-amino group of an amino acid. It is stable to bases but can be removed with mild acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane [3].
  • OFm Group: This group is used to protect the side-chain carboxylic acid of aspartic acid (Asp). It is stable to the acidic conditions used to remove the Boc group but can be cleaved with organic bases like piperidine [2] [4]. This orthogonality is crucial for complex syntheses.

The primary application of This compound is to allow for the specific incorporation of aspartic acid into a growing peptide chain while its side chain is protected. This prevents unwanted side reactions during synthesis. The OFm group can later be removed without affecting other protecting groups, which is especially valuable for synthes head-to-tail cyclic peptides or peptides on solid supports [1] [2].

A Relevant Experimental Workflow

The search results do not contain a full protocol for using This compound on a biosensor interface, but one study details an acid-modulated synthesis on Controlled Pore Glass (CPG) beads, a model system for oxide biosensor surfaces like SiO₂ or TiO₂ [2]. The workflow for assembling a peptide chain using Boc chemistry is summarized below.

G Start Start: HMBA linker-attached CPG bead A1 1. Couple C-terminal Boc-amino acid Start->A1 A2 2. Deprotection Remove Boc group with 4M HCl/dioxane A1->A2 A3 3. Coupling Activate next Boc-amino acid with HBTU/DIPEA A2->A3 A4 4. Repeat Cycle Go to step 2 for next residue A3->A4 A4->A2 Next residue A5 5. Final Cleavage Cleave peptide from support and remove side-chain protections A4->A5

In this workflow, This compound would be used in Step 3 when an aspartic acid residue needs to be added to the chain. Its OFm-protected side chain remains stable throughout all subsequent acidic deprotection steps (Step 2).

Key Synthesis and Characterization Data

The table below summarizes the conditions and outcomes for the acid deprotection step, which is critical in Boc-based solid-phase peptide synthesis (SPPS), as reported in the study on CPG beads [2].

Entry Acid Used Solvent Time (min) Average Boc Removal per Cycle *
1 50% TFA DCM 5 93.9%
2 50% TFA DCM 25 100%
3 4 M HCl Dioxane 5 96.8%
4 4 M HCl Dioxane 25 100%

Note: Estimated from HPLC purity of a test peptide.

References

preventing aspartimide formation Boc-Asp-Ofm

Author: Smolecule Technical Support Team. Date: February 2026

What is Aspartimide Formation?

Aspartimide formation is a major side reaction during peptide synthesis, particularly in Fmoc-SPPS (Solid Phase Peptide Synthesis). It occurs when the side chain carbonyl of an aspartic acid (Asp) residue cyclizes, especially after repeated exposure to a base like piperidine used for Fmoc deprotection [1].

This ring closure creates a five-membered aspartimide ring, which can subsequently open to form a mixture of unwanted by-products. These can include the desired α-peptide, the unwanted β-peptide, and piperidides (if piperidine was the base), as well as racemized (D-aspartyl) products [1]. While some by-products are easy to separate, the β-aspartyl peptide and epimerized α-aspartyl peptide often have identical mass and very similar retention times to the target peptide, making them hard to detect and remove. This is a critical issue in manufacturing peptide-based Active Pharmaceutical Ingredients (APIs) [1].

Strategies and Building Blocks to Prevent Aspartimide Formation

The core strategy for preventing aspartimide formation involves using Asp building blocks with protecting groups that are more sterically hindered or chemically distinct than the traditional OtBu group. The following table compares several effective alternatives, including Boc-Asp-Ofm.

Protecting Group / Building Block Key Feature Performance & Notes
This compound-OH [2] [3] Aspartic acid protected with Boc on the alpha-amine and an acid-labile 9-fluorenylmethyl (Fm) ester on the side chain. Appears in commercial catalogs as a building block. Specific performance data in comparative studies was not found in the search results.
Asp(CSY) [4] [5] Uses a cyanosulfurylide group, masking the carboxylic acid with a stable C-C bond instead of a typical C-O ester. Completely suppresses aspartimide formation even under harsh piperidine treatment. Deprotection uses NCS (N-chlorosuccinimide) under aqueous conditions [5].
Asp(OBno) [1] Features a bulky 5-butylnon-5-yl (Bno) ester. Highly effective; reduces aspartimide formation to almost undetectable levels in Asp-Asn/Arg sequences and to only 0.1%/cycle in the challenging Asp-Gly sequence [1].
Asp(OMpe) / Asp(OEpe) [4] Bulky 3-methylpentyl (OMpe) or 3-ethylpentyl (OEpe) esters. Offered as products to minimize aspartimide-related side-products. Performance is better than OtBu but less effective than OBno or CSY in head-to-head tests [1].
Backbone Protection (e.g., Dmb, Tmb) [4] Protects the amide nitrogen of the subsequent amino acid (e.g., Gly) with acid-labile groups like Dmb. Prevents aspartimide formation by removing the reactive nitrogen. Often requires coupling as dipeptide building blocks (e.g., Fmoc-Dmb-Gly-OH), which can have lower coupling efficiency [4].

The workflow below summarizes the decision-making process for selecting a strategy.

Start Start: Planning Peptide Synthesis A Does sequence contain Asp-Gly, Asp-Asn, etc.? Start->A B Use Standard Fmoc-Asp(OtBu)-OH A->B No C High Risk of Aspartimide A->C Yes G Proceed with Synthesis and Deprotection B->G D Evaluate Protection Strategy C->D E1 Opt for Maximum Suppression D->E1 E2 Balance Performance & Handling D->E2 F1 Use Asp(CSY) (C-C bond protection) E1->F1 F2 Use Asp(OBno) (Bulky ester) E2->F2 F3 Use Backbone Protection (e.g., Dmb-Gly dipeptide) E2->F3 F1->G F2->G F3->G

Experimental Guide for Using this compound-OH

Product Identification:

  • Chemical Name: Boc-L-aspartic acid β-9-fluorenylmethyl ester [2].
  • Synonyms: N-alpha-tert-Butyloxycarbonyl-aspartic acid gamma-fluorenylmethyl ester; (2S)-2-(tert-butoxycarbonylamino)-4-(9H-fluoren-9-ylmethoxy)-4-oxobutanoic acid [2].
  • CAS Number: 117014-32-1 [2] [3].
  • Molecular Formula: C₂₃H₂₅NO₆ [2] [3].
  • Molecular Weight: 411.45 g/mol (or 411.5 g/mol) [2] [3].
  • Appearance: Off-white to white powder [3].

Handling and Storage:

  • The product should be stored at 2-8°C, protected from light [3].

Coupling and Cleavage:

  • Coupling: This building block can be coupled using standard peptide coupling protocols. No specialized techniques are required.
  • Cleavage: The Ofm group is acid-labile. Standard global cleavage cocktails (like TFA with appropriate scavengers) used in Boc-SPPS or for final deprotection will remove the Ofm group from the aspartic acid side chain [6].

Frequently Asked Questions (FAQs)

Q1: Why is the Asp-Gly sequence so problematic? A1: The glycine residue has only a small hydrogen atom as its side chain, offering very little steric hindrance. This makes the backbone amide nitrogen much more nucleophilic and readily available to attack the aspartic acid side chain ester, facilitating cyclization and aspartimide formation [4] [1].

Q2: Are there any drawbacks to using these specialized building blocks? A2: Yes, there are trade-offs to consider:

  • Cost: They are typically more expensive than standard Fmoc-Asp(OtBu)-OH.
  • Hydrophobicity: Bulky groups like OMpe can increase peptide hydrophobicity, potentially complicating handling and purification [5].
  • Deprotection Methods: Some groups, like CSY, require non-standard deprotection conditions (NCS), which need to be compatible with other amino acids in your sequence [5].

Q3: Can I use additives to reduce aspartimide formation instead of changing the building block? A3: Yes, adding reagents like HOBt (1-Hydroxybenzotriazole) to the piperidine solution during Fmoc deprotection has been reported to reduce aspartimide formation. However, the literature indicates this approach does not completely suppress the problem and may be insufficient for highly sensitive sequences [5].

References

Boc-Asp-Ofm beta-ester protecting group optimization

Author: Smolecule Technical Support Team. Date: February 2026

Boc-Asp(Ofm)-OH Overview and Properties

This molecule employs two orthogonal protecting groups for the aspartic acid side chain and backbone amine, which is crucial for complex peptide synthesis to prevent side reactions.

Property Specification
Chemical Formula C₂₃H₂₅NO₆ [1] [2] [3]
Molecular Weight 411.45 g/mol [1] [3]
CAS Number 117014-32-1 [1] [2] [3]
Amino Acid L-Aspartic acid [2] [3]
Alpha-Amine Protecting Group tert-Butyloxycarbonyl (Boc) [4]
Side Chain Protecting Group 9-Fluorenylmethyl (Fm or OFm) [1] [2]
Storage Condition Sealed in dry, at room temperature or -20°C [2] [3]
Appearance White to off-white powder [3]
Melting Point 146-148°C [3]
Predicted Boiling Point 620.8±55.0 °C [3]
Predicted Density 1.251±0.06 g/cm³ [3]

Application and Synthesis Protocols

  • Role in Solid-Phase Peptide Synthesis (SPPS) : Boc-Asp(Ofm)-OH is primarily used in Boc-SPPS. The Boc group protects the alpha-amine and is removed with acid (e.g., TFA) before coupling the next amino acid [4]. The OFm group protects the beta-carboxylic acid on the aspartic acid side chain and is removed with a base (usually piperidine) at the end of the synthesis [4]. This orthogonality allows for precise chain elongation.

  • Mechanism of Boc Protection: The Boc group is installed using di-tert-butyl dicarbonate (Boc₂O). The mechanism involves the nucleophilic amine attacking the electrophilic carbonyl of Boc₂O [5] [4]. The reaction can be catalyzed by various systems, including ionic liquids or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), and can even be performed catalyst-free in water [5].

G A Amine (NH₂-R) C Boc-Protected Amine (Boc-NH-R) A->C Nucleophilic Attack (With base, e.g., Et₃N) B Boc-Anhydride (Boc₂O) B->C Electrophile

  • Experimental Procedure for Boc Protection: A typical protection procedure is as follows [5]:
    • Reaction Setup: To a solution of your amine starting material (3.5 g, 6.81 mmol) in methanol (25 mL), add Pd/C (10% w/w, 200 mg) and Boc₂O (2.17 g, 9.9 mmol) at room temperature.
    • Reaction Execution: Stir the reaction mixture under a hydrogen atmosphere (balloon) at room temperature for 6 hours.
    • Work-up: Filter the mixture through a pad of Celite to remove the catalyst.
    • Purification: Concentrate the filtrate under vacuum and purify the crude product by flash column chromatography (silica gel, hexanes:EtOAc 10:1 → 7:1) to obtain the Boc-protected amine.

Troubleshooting Common Experimental Issues

  • Incomplete Boc Deprotection: The Boc group is cleaved with acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) [4] [6]. The mechanism involves protonation of the carbamate oxygen, leading to fragmentation and formation of a tert-butyl cation, CO₂, and the free amine [4].

    • Solution: For a standard deprotection, dissolve the Boc-protected amine in a 25% TFA/DCM solution and stir at room temperature for 2-12 hours [6]. Concentrate the mixture under vacuum to isolate the deprotected amine. Using scavengers like anisole or thiophenol in the deprotection mixture can trap the reactive tert-butyl cation and prevent alkylation of sensitive residues [5] [4].
  • Unexpected Side Reactions During Deprotection: The tert-butyl cation formed during Boc deprotection can alkylate nucleophilic sites in your molecule, such as the indole ring of tryptophan or the thioether of methionine [4].

    • Solution: Always include cation scavengers (e.g., anisole, thiophenol, or cresol) in your deprotection cocktail, especially when these sensitive amino acids are present [4].
  • Low Solubility of Boc-Asp(Ofm)-OH: The compound is typically soluble in chlorinated solvents (DCM, chloroform), ethyl acetate, DMSO, and acetone [3].

    • Solution: If solubility is poor in your reaction solvent, try dissolving the amino acid in a minimal amount of DMSO or DMF before adding it to the reaction mixture.
  • Orthogonality with Fmoc Chemistry: The OFm group on the side chain is base-labile and is typically removed with piperidine, similar to the Fmoc group used for alpha-amine protection in the other major SPPS strategy [4]. Therefore, Boc-Asp(Ofm)-OH is not suitable for standard Fmoc-SPPS.

    • Solution: For Fmoc-SPPS, use an aspartic acid protected with a side-chain group orthogonal to base, such as OtBu (tert-butyl ester).

Key Technical Considerations

  • Orthogonality is Fundamental: The power of this building block lies in the perfect orthogonality between the Boc (acid-labile) and OFm (base-labile) groups [4]. This allows for independent manipulation of either functional group without affecting the other.
  • Handle with Care for Sensitive Sequences: When synthesizing peptides containing acid-sensitive residues (like Trp), be aware that repeated TFA deprotection steps in Boc-SPPS can lead to lower yields and side products [4]. In such cases, the Fmoc-SPPS strategy might be preferable.

References

minimizing side reactions Boc-Asp-Ofm synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Here are answers to some common questions about using Boc-Asp-Ofm in peptide synthesis.

  • What is the primary advantage of using the OFm protecting group for the aspartic acid side chain? The p-nitrobenzyl (OFm) group is highly stable to strong acids like methanesulfonic acid-anisole [1]. This stability is key to preventing the aspartimide formation and subsequent α- to β-peptide bond rearrangement (Asp shift) that can occur with more labile protecting groups like benzyl (OBzl) [1] [2].

  • What is the main side reaction to avoid when synthesizing the this compound building block itself? The primary concern during the initial esterification of the OFm group to the aspartic acid side chain is epimerization (racemization). This can happen if the reaction conditions are not carefully controlled [3].

  • How can I minimize epimerization when preparing this compound? Research indicates that esterification via the cesium salt of Boc-Asp is an effective method. This approach significantly reduces epimerization compared to other techniques, making it the preferred method for scalable synthesis [3].

  • Besides synthesis, are there other steps where side reactions can occur? Yes, aspartimide formation can also be a significant issue during the repeated Fmoc deprotection steps in solid-phase peptide synthesis (SPPS). This is especially true if the deprotection reagent contains a strong base like DBU [2].

Troubleshooting Guide

This guide helps you identify and resolve common issues associated with this compound.

Problem Root Cause Recommended Solution
Aspartimide formation & α- to β-shift Acid-labile side chain protection (e.g., OBzl, OtBu) Use acid-stable p-nitrobenzyl (OFm) group for side chain protection [1].
Epimerization during building block synthesis Harsh esterification conditions Use cesium salt method for esterification to minimize racemization [3].
Aspartimide formation during Fmoc deprotection Strong base in deprotection cocktail Avoid DBU; use standard piperidine solutions. Add 1% formic acid to piperidine to suppress formation [2].

Experimental Protocols

Protocol 1: Minimizing Epimerization via Cs Salt Esterification

This protocol is adapted from a comparative study on cyclization strategies and is designed to minimize epimerization during the synthesis of the this compound building block [3].

  • Objective: To esterify the side chain of Boc-Asp with p-nitrobenzyl alcohol (OFm-OH) with minimal racemization.
  • Principle: The cesium salt of Boc-Asp is formed first, which then undergoes a mild nucleophilic substitution with p-nitrobenzyl bromide, providing a high yield with low epimerization [3].
  • Materials:
    • Boc-Asp-OH
    • Cesium carbonate (Cs₂CO₃)
    • p-Nitrobenzyl bromide (OFm-Br)
    • Anhydrous N,N-Dimethylformamide (DMF)
  • Procedure:
    • Dissolve Boc-Asp-OH in a minimal amount of water.
    • Add a slight molar equivalent (e.g., 1.05 eq) of Cs₂CO₃ and stir at room temperature until the salt forms (the solution may become cloudy or form a precipitate).
    • Carefully remove the water under reduced pressure to obtain the dry cesium salt of Boc-Asp.
    • Suspend the cesium salt in anhydrous DMF.
    • Add a slight molar equivalent (e.g., 1.1-1.2 eq) of p-nitrobenzyl bromide (OFm-Br).
    • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40°C) while monitoring by TLC or LC-MS until completion.
    • Work up the reaction by diluting with ethyl acetate and washing sequentially with water and brine.
    • Purify the crude product (this compound) by recrystallization or flash chromatography.
Protocol 2: Final Global Deprotection and Cleavage

This protocol outlines the final steps to cleave the peptide from the resin and remove all protecting groups, including the OFm group, to yield the free peptide [1].

  • Objective: To cleave the synthesized peptide from the resin and remove all protecting groups, including the acid-stable OFm group, without causing aspartimide formation.
  • Principle: Initial cleavage is performed with strong acid (e.g., methanesulfonic acid-anisole) which leaves the OFm group intact. The OFm group is then selectively removed in a second, orthogonal step [1].
  • Materials:
    • Peptide-resin (fully assembled)
    • Methanesulfonic acid
    • Anisole
    • Trifluoroacetic acid (TFA)
    • Scavengers (e.g., thioanisole, etc.)
    • For Option A: Hydrogenation apparatus, 10% Pd/C catalyst, or Zinc dust, Acetic acid for Option B.
  • Procedure:
    • Treat with Methanesulfonic Acid/Anisole:
      • Cleave the peptide from the resin using a mixture of methanesulfonic acid and anisole (e.g., 10:1 v/v). This step will remove the Boc group (if present) and cleave the peptide from most standard resins, but will not remove the OFm group [1].
      • Precipitate the peptide in cold ether and isolate the crude, side-chain protected peptide (with OFm still on Asp).
    • Remove the OFm Protecting Group:
      • Option A - Catalytic Hydrogenation: Dissolve the crude peptide in a suitable solvent (e.g., ethanol, acetic acid) and hydrogenate in the presence of a catalyst like 10% Pd/C at 1-3 bar H₂ pressure for 1-3 hours [1] [4].
      • Option B - Reductive Cleavage with Zn: Treat the peptide with zinc dust in acetic acid to reductively cleave the OFm group [1].
    • After confirming deprotection (e.g., by LC-MS), purify the final peptide using standard techniques like preparative HPLC.

Workflow Diagram

The diagram below illustrates the key steps and decision points in the synthesis and application of this compound.

Start Start: Synthesize this compound A Esterification Step Key Risk: Epimerization Start->A B Use Cesium Salt Method A->B To minimize epimerization C Proceed with SPPS using this compound B->C D Assemble Peptide Chain C->D E Global Deprotection & Resin Cleavage D->E F Remove OFm Group E->F Choose method: G Final Peptide F->G F1 Catalytic Hydrogenation (H₂, Pd/C) F->F1 Option A F2 Reductive Cleavage (Zn, AcOH) F->F2 Option B F1->G F2->G

References

optimizing Boc-Asp-Ofm coupling efficiency

Author: Smolecule Technical Support Team. Date: February 2026

Boc-Asp-Ofm Technical Data

The table below summarizes the fundamental chemical and physical properties of this compound to help you identify and handle the material correctly.

Property Details
CAS Number 117014-32-1 (primary); 129046-87-3 (also cited) [1] [2] [3]
IUPAC Name (2S)-4-(9H-fluoren-9-ylmethoxy)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid [1] [4]
Molecular Formula C₂₃H₂₅NO₆ [1] [5] [4]
Molecular Weight 411.45 g/mol [4] [2] [3]
Appearance Off-white to white powder [5]
Melting Point 138-142 °C [2]
Storage Condition 2-8 °C, away from light [5] [2]

Handling & Storage Guidelines

Proper handling and storage are critical for maintaining the reagent's stability and performance. The following diagram outlines the key procedures based on manufacturer recommendations:

start This compound Handling step1 Upon Receipt Inspect container and powder appearance start->step1 step2 Long-Term Storage Store at 2-8°C in a sealed container Protect from light step1->step2 step3 Before Use Allow vial to reach room temperature in a desiccator to prevent moisture condensation step2->step3 step4 Weighing Use dry, clean utensils Perform in a well-ventilated area (fume hood) step3->step4 step5 Reseal container immediately and return to cold storage step4->step5

Frequently Asked Questions

  • What is the typical purity of commercially available this compound? Commercial suppliers typically offer this compound with a minimum purity of 98%, as verified by HNMR and HPLC [5]. One supplier lists a product with 99% purity analyzed by TLC [2].

  • What safety precautions should I take when handling this compound? The compound has a warning GHS signal word. Its hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) [2]. Always refer to the Safety Data Sheet (SDS) for the specific batch you receive and wear appropriate personal protective equipment.

A Note on Coupling Efficiency & Synthesis Workflow

The search results confirm that this compound is a protected amino acid derivative used in peptide synthesis [4] [3] [6]. While specific data on coupling efficiency was not available, the provided synthetic routes indicate yields ranging from 81% to 88% for the synthesis of this compound itself [1].

For troubleshooting coupling reactions, the general principle is to ensure the integrity of your starting materials. Since this compound is an ester, it is susceptible to hydrolysis. Always ensure your compound is dry and free of acidic impurities before use in a coupling reaction.

References

Boc-Asp-Ofm purification protocol HPLC

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

| Question | Answer & Key Troubleshooting Steps | | :--- | :--- | | What is Boc-Asp-Ofm? | A protected aspartic acid derivative used in peptide synthesis. The Boc (tert-butoxycarbonyl) group protects the amino group, and the Ofm (9-fluorenylmethyl) group protects the side-chain carboxylic acid [1] [2]. | | Why is chiral purity critical? | Reactions involving the carboxy group, such as esterification to a resin, carry a risk of racemization. This can lead to the formation of diastereomeric impurities that are challenging to separate [3]. | | How to monitor chiral purity? | Use a chiral HPLC or SFC method with a Chiral Stationary Phase (CSP). This is the most direct way to detect and quantify any racemization of your product [4] [3]. | | What are common HPLC peak issues? |

  • Tailing: Often caused by interactions of the analyte with residual silanol groups on the silica column. Solution: Use a high-purity silica column, add a competing base like triethylamine (TEA) to the mobile phase, or try a different column chemistry [5] [6].
  • Fronting/Splitting: Can be caused by a blocked column frit, column overloading, or an inappropriate injection solvent. Solution: Reduce sample load, ensure your sample is dissolved in a solvent weaker than the mobile phase, or replace/backflush the column [5] [6].
| | How to handle pressure fluctuations? |
  • No/Low Pressure: Check for leaks at pump seals and connections. Ensure mobile phase reservoirs are vented and degassed [6].
  • High Pressure: Often due to a blockage. Check and clean the injector, replace the guard column, or backflush the analytical column [6].
|

HPLC Troubleshooting Guide

For a more detailed diagnosis, refer to the following table which maps common symptoms to their potential causes and solutions.

Symptom Potential Cause Solution
Peak Tailing [5] [6] Basic compounds interacting with acidic silanol groups on the silica column. Use a high-purity (Type B) silica column; add 0.1% triethylamine (TEA) to mobile phase as a competing base; use a shielded or polar-embedded phase.
Split Peaks [6] Blocked column inlet frit; sample solvent stronger than mobile phase; column void. Backflush the column; dissolve sample in the starting mobile phase; replace the column.
Retention Time Shifts [6] Mobile phase composition change; temperature fluctuation; leakage; insufficient column equilibration. Prepare fresh mobile phase; use a column oven for stable temperature; check for system leaks; equilibrate with 10+ column volumes.
Pressure Too High [6] Blocked capillary, frit (guard/analytical column), or contamination on column head. Check and clean injector; replace guard column; backflush analytical column; replace column.
Pressure Fluctuation [6] Air in pump; leaking pump seal or valve; particulates in pump head. Purge pump; check and replace seals or valves.
Low Peak Recovery / Ghost Peaks [5] Sample adsorption; carry-over from previous injection; co-elution with an unknown. Flush injector and column with strong solvent; ensure sample is fully soluble; improve sample cleanup.

Experimental Workflow for Purification & Analysis

The following diagram outlines a logical workflow for purifying and analyzing this compound, incorporating steps to prevent and diagnose common issues.

Start Start: Crude this compound Step1 1. Method Scoping & Column Selection Start->Step1 Step2 2. Mobile Phase Preparation Step1->Step2 Step3 3. System Setup & Equilibration Step2->Step3 Step4 4. Sample Preparation & Injection Step3->Step4 Step5 5. Data Analysis & Purity Check Step4->Step5 Issue Troubleshoot Issues Step5->Issue Purity < 98% Final Final: Purified Product & Report Step5->Final Purity ≥ 98% Issue->Step1 Adjust Method

Workflow Details & Protocols:

  • Method Scoping & Column Selection

    • Objective: Develop a method that separates this compound from its synthetic by-products and any racemized enantiomer.
    • Protocol: Begin with a reversed-phase (C18) column using a water/acetonitrile gradient. For chiral purity analysis, you will need a Chiral Stationary Phase (CSP) column. Method development is critical here [4].
  • Mobile Phase Preparation

    • Objective: Ensure consistent retention times and a stable baseline.
    • Protocol: Use HPLC-grade solvents and water. For reversed-phase, a common starting mobile phase is:
      • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)
      • Solvent B: Acetonitrile with 0.1% TFA TFA acts as an ion-pairing agent to improve the peak shape of acidic compounds [7]. Always degas and filter mobile phases.
  • System Setup & Equilibration

    • Objective: Achieve a stable baseline and reproducible retention times.
    • Protocol: Before analysis, equilibrate the column with the starting mobile phase (e.g., high percentage of Solvent A) for at least 10 column volumes or until the baseline and pressure are stable [6].
  • Sample Preparation & Injection

    • Objective: Introduce the sample without causing peak distortion.
    • Protocol: Dissolve the crude sample in the starting mobile phase or a weaker solvent. Avoid using strong solvents like pure DMSO or acetonitrile, as they can cause peak broadening and fronting [5] [6]. Use an injection volume suitable for your column size.
  • Data Analysis, Purity Check & Troubleshooting

    • Objective: Determine the purity of the main peak and identify impurities.
    • Protocol: Collect UV chromatograms (e.g., at 220 nm and 265 nm for peptide bonds and fluorenyl group). Integrate peaks to calculate the percentage area of the target peak. If the purity is below the required threshold (e.g., <98%), consult the troubleshooting tables above to refine your method [2].

Key Takeaways

  • Prevention is Key: Using high-quality reagents, proper sample preparation, and working within column specifications can prevent most common HPLC issues [5] [6].
  • Chiral Purity is Critical: For peptide synthesis building blocks like this compound, always confirm chiral purity using a validated chiral HPLC or SFC method to avoid costly problems downstream [4] [3].
  • Systematic Troubleshooting: When problems arise, follow a logical approach—check the mobile phase, sample, and system components in that order—to efficiently identify the root cause [6].

References

Boc-Asp-Ofm stability acidic conditions

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Boc-Asp-Ofm

The table below summarizes the key identifiers and physical properties of this compound as found in chemical databases.

Property Description
Chemical Name Boc-L-aspartic acid α-9-fluorenylmethyl ester; fluoren-9-ylmethyl N-tert-butyloxycarbonyl-L-aspartate [1] [2]
CAS Number 129046-87-3 or 117014-32-1 [1] [2] [3]
Molecular Formula C23H25NO6 [1] [2] [3]
Molecular Weight 411.45 g/mol [1]
Appearance Off-white to white powder [3]
Melting Point 138-142 °C [1]
Storage 2-8 °C, away from light [1] [3]

Stability and Handling of Boc-Protected Compounds

A core stability concern for this compound is the acid-labile nature of the Boc protecting group [4].

  • Deprotection Mechanism: The Boc group is removed under anhydrous acidic conditions (e.g., TFA, HCl). The mechanism involves protonation of the carbamate oxygen, leading to fragmentation and the formation of a tert-butyl cation, isobutene, and CO₂, ultimately yielding the free amine [5] [4].
  • Risk of Side Reactions: The intermediate tert-butyl cation is highly reactive and can alkylate other nucleophiles in your reaction mixture, such as the side chains of amino acids like tryptophan or methionine [4].
  • Use of Scavengers: To prevent alkylation side reactions, it is standard practice to include cation scavengers like thiophenol, anisole, or cresol during the acidic deprotection step [5] [4].

The following diagram illustrates the acid-catalyzed deprotection mechanism of the Boc group and the role of scavengers.

Start Boc-Protected Amine Intermediate1 Protonated Carbamate Start->Intermediate1 Acid (H⁺) Intermediate2 tert-Butyl Cation + CO₂ + Carbamic Acid Intermediate1->Intermediate2 Fragmentation SideReaction Alkylated Byproduct Intermediate2->SideReaction No Scavenger DesiredProduct Free Amine Intermediate2->DesiredProduct Deprotonation Scavenger Cation Scavenger (e.g., Anisole) Scavenger->Intermediate2 Reacts with Scavenger->SideReaction Prevents

Experimental Considerations and FAQs

Given the lack of specific data for this compound, here are general guidelines and frequently asked questions based on Boc chemistry.

  • What is the typical deprotection procedure for a Boc group? A common experimental procedure involves dissolving the Boc-protected compound in a mixture of trifluoroacetic acid (TFA) and water (e.g., 10:1 ratio) and stirring at room temperature for several hours. The reaction mixture is then concentrated, and residual TFA is removed by azeotroping with toluene [4].

  • How can I achieve selective deprotection in complex molecules? The Boc group's stability towards bases and nucleophiles makes it orthogonal to other common protecting groups. It can be used alongside:

    • Fmoc: Removed with base (e.g., piperidine).
    • Cbz (Z): Removed by catalytic hydrogenation.
    • Alloc: Removed with palladium catalysts [4]. This allows for sophisticated multi-step synthesis strategies where different protecting groups are removed under specific conditions without affecting others.

Key Recommendations for Your Experiments

  • Assume Instability in Acid: You should operate under the assumption that this compound will be unstable in acidic environments. Actively avoid acidic conditions unless deprotection is the goal.
  • Control the Deprotection: When you need to remove the Boc group, use standard acidic conditions with appropriate scavengers to maximize yield and purity.
  • Verify Purity: Always verify the integrity of your compound after storage or during reactions using analytical techniques like TLC or HPLC, as recommended by the supplier [3].

References

Troubleshooting Sterically Hindered Protecting Groups

Author: Smolecule Technical Support Team. Date: February 2026

Steric hindrance occurs when the large size of a protecting group or a molecule's structure physically blocks a reaction site, slowing down or preventing chemical reactions [1]. This is a common challenge in synthesizing complex molecules like peptides.

Here are specific issues and their solutions, compiled from recent literature and established protocols.

Issue Cause & Diagnosis Solution & Optimization
Low Yield in Boc Protection of Hindered Amines [2] [3] Cause: Bulky groups near amine hinder approach of Boc₂O. Diagnosis: Reaction stalls; starting material remains. Solution 1: Use steric-shielding strategy with triisobutylaluminium (i-Bu₃Al) and trimethoxysilane. i-Bu₃Al activates hindered amide, trimethoxysilane blocks less hindered site, enabling Boc protection on congested NH [2]. Solution 2: Employ Boc₂O with DMAP catalyst. Catalytic DMAP (10 mol%) activates Boc₂O via more reactive Boc-DMAP complex, facilitating reaction with hindered nitrogen [4].
Incomplete Removal of ivDde Protecting Group [5] Cause: Standard conditions (e.g., 2% hydrazine) provide insufficient deprotection power. Diagnosis: HPLC shows mixed phases of protected and deprotected peptide. Solution: Optimize deprotection conditions. Increase hydrazine concentration to 4% in DMF with 3 reaction iterations (3 minutes each). Ensure proper mixing (e.g., oscillating mixer). Always add zeolite before heating to prevent bumping [5].
Side Reactions During Boc Deprotection [6] Cause: Generated tert-butyl cations alkylate nucleophilic residues (e.g., Trp, Met). Solution: Add nucleophilic scavengers (1-2% v/v) like thiophenol, anisole, or cresol to deprotection acid (TFA). Scavengers trap cationic intermediates, preventing alkylation side products [6].
Lack of Orthogonality in Dual Protection [6] [4] Cause: Overlapping stability ranges of two protecting groups on same nitrogen. Solution: Leverage fully orthogonal protection schemes. Boc (acid-labile) is orthogonal to Fmoc (base-labile), Cbz (hydrogenolyzable), and Alloc (Pd-catalyzed removal). This allows selective removal of one group without affecting the other [6].

Advanced Applications and Strategies

For complex synthetic challenges, advanced strategies leveraging steric hindrance can provide elegant solutions.

  • Regioselective Protection in Diketopiperazines (DKPs): The triisobutylaluminium/trimethoxysilane method is a breakthrough for regioselectively protecting the more hindered amide nitrogen in unsymmetrical DKPs. This method is scalable and applicable for synthesizing various mono-protected DKPs (Fmoc, Cbz, Alloc), serving as key building blocks for next-generation peptide synthesis [2].
  • Facilitated Cleavage of Bis-Protected Amines: Installing two Boc-like groups on a single nitrogen atom (e.g., converting an amide to RCONR¹(Boc)) can surprisingly weaken the C–N bond of the original amide. This allows for cleavage under much milder hydrolysis or hydrazinolysis conditions than would otherwise be possible, enabling chemoselective manipulation [4].
  • Latent Catalysis via Steric Shielding: In polymer chemistry, a bio-based accelerator was designed by modifying imidazole with itaconic acid. The resulting bulky structure creates steric hindrance and salt formation effects, dramatically extending the shelf-life of one-component epoxy resins from less than a day to over 210 days at room temperature, while still allowing rapid curing at high temperatures [7].

Experimental Protocols

Detailed Protocol: Regioselective Boc Protection of a Hindered DKP [2]

This procedure is adapted from a recent Synlett paper that introduces a novel technique for protecting sterically hindered sites.

  • Reagents: Cyclo-(AA-Gly) DKP substrate, triisobutylaluminium (i-Bu₃Al, 1.0 M in hexanes), trimethoxysilane, di-tert-butyl dicarbonate (Boc₂O), anhydrous dichloromethane (DCM) or toluene.
  • Procedure:
    • Dissolve the DKP substrate in anhydrous DCM under an inert atmosphere (e.g., N₂ or Ar).
    • Cool the solution to 0°C.
    • Add i-Bu₃Al (1.1-1.5 equivalents) dropwise, then stir for 15-30 minutes.
    • Add trimethoxysilane (1.1-1.5 equivalents) and warm the reaction mixture to room temperature, stirring for 1-2 hours.
    • Add Boc₂O (1.2 equivalents) to the reaction mixture and stir until completion (monitor by TLC or LCMS).
    • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
    • Extract the aqueous layer with DCM (3x), combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
    • Purify the crude product via flash chromatography.
Detailed Protocol: Optimized ivDde Deprotection [5]

This protocol was optimized using a Biotage Initiator+ Alstra synthesizer and is critical for efficient solid-phase peptide synthesis.

  • Reagents: Peptide-resin, hydrazine monohydrate, N,N-Dimethylformamide (DMF).
  • Procedure:
    • Place the peptide-resin bearing the Lys(ivDde) group in a reaction vessel.
    • Prepare a 4% (v/v) hydrazine solution in DMF.
    • Add the solution to the resin (2 mL per 100 mg of resin).
    • Mix using an oscillating mechanism for 3 minutes.
    • Drain the solution.
    • Repeat steps 3-5 for two more iterations ( 3 total cycles ).
    • Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of hydrazine and the cleaved protecting group.

Core Concepts and Workflows

troubleshooting_workflow Start User Encountered Issue Step1 Identify Problem Type Start->Step1 Step2 Low Protection Yield? Step1->Step2 Step3 Incomplete Deprotection? Step1->Step3 Step4 Side Reactions? Step1->Step4 Step5A Apply Steric Shielding (e.g., i-Bu₃Al/Silane) Step2->Step5A Hindered Amine Step5B Optimize Conditions (e.g., 4% Hydrazine) Step3->Step5B e.g., ivDde Group Step5C Use Scavengers (e.g., in TFA) Step4->Step5C e.g., Cationic Intermediate Resolved Issue Resolved Step5A->Resolved Step5B->Resolved Step5C->Resolved

Troubleshooting Workflow for Sterically Hindered Protecting Groups

This workflow provides a logical pathway for diagnosing and addressing common issues.

References

Boc-Asp-Ofm synthesis yield improvement

Author: Smolecule Technical Support Team. Date: February 2026

Key Strategy for Improved Yield

The core challenge identified for synthesizing peptides using Boc-Asp-Ofm is achieving high yield and low epimerization (racemization) during the initial attachment (esterification) of the protected amino acid to the solid support [1].

  • Problem: Standard methods for esterifying this compound to benzyl alcohol-type resins were found to be inefficient at scale and resulted in high levels of epimerization, which lowers the yield and quality of the final product [1].
  • Proven Solution: The cesium salt method is highlighted as the definitive solution. This approach successfully suppresses epimerization during the esterification step, making the Boc/Bzl/OFm protection scheme a reliable method for preparing cyclic head-to-tail peptides in satisfactory yields with minimal purification [1].

Troubleshooting Guide & FAQs

Here are answers to specific technical questions your users might encounter.

Q1: How can I minimize epimerization when loading this compound onto the resin?

A: Use the cesium salt method for the esterification reaction.

  • Detailed Protocol:
    • Convert this compound into its cesium salt by treating it with cesium carbonate (Cs₂CO₃) or cesium bicarbonate (CsHCO₃) in a suitable solvent like methanol or a methanol/water mixture.
    • After removing the solvent, the resulting cesium salt is a free-flowing powder that can be stored.
    • For esterification, dissolve the this compound cesium salt in a solvent like DMF (Dimethylformamide) and react it with the chloromethyl or bromomethyl functional groups on your benzyl alcohol-type resin.
    • The reaction is typically performed with gentle heating (e.g., 60°C) for several hours to a few days to ensure complete loading [1].
Q2: What are the general properties and handling conditions for this compound?

The table below summarizes key data from chemical suppliers to ensure proper material handling during synthesis [2] [3] [4].

Property Specification / Recommendation
CAS Number 117014-32-1 [2] [3] [5]
Molecular Formula C₂₃H₂₅NO₆ [2] [3] [5]
Molecular Weight 411.45 g/mol [2] [3] [5]
Appearance White to off-white powder [3] [4]
Optical Rotation [α]D²⁰ = +26 ± 2° (C=1 in MeOH) [3]
Storage Store at 2-8°C (or 0-8°C), protected from light [3] [4]
Purity ≥ 99% (HPLC) [3]

Experimental Workflow for Resin Loading

The following diagram outlines the optimized workflow for loading this compound onto a solid-phase resin, incorporating the cesium salt method to prevent epimerization.

Start Start: Prepare this compound Step1 Form Cesium Salt (React with Cs₂CO₃ in MeOH) Start->Step1 Step2 Remove Solvent (Obtain dry cesium salt powder) Step1->Step2 Step3 Dissolve in DMF Step2->Step3 Step4 Add Benzyl Alcohol-Type Resin (e.g., with -CH₂Cl groups) Step3->Step4 Step5 Heat to 60°C for several hours (Esterification Reaction) Step4->Step5 Step6 Wash and Dry Resin Step5->Step6 End End: this compound successfully loaded onto resin Step6->End

References

Boc-Asp-Ofm handling and storage guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile & Storage Guidelines

The table below summarizes the fundamental identification and storage information for Boc-Asp-Ofm gathered from the search results.

Property Details
CAS Number 117014-32-1 (most common) or 129046-87-3 [1] [2] [3]
Molecular Formula C₂₃H₂₅NO₆ [1] [2] [3]
Molecular Weight 411.45 g/mol [2] [3]
Appearance Off-white to white powder [4]
Storage Temperature -20°C [1] [3], 2-8°C [2] [4]
Other Storage Conditions Desiccate, away from light [3] [4]

Frequently Asked Questions (FAQs)

General Handling & Storage
  • Q1: What is the most critical aspect of storing this compound? Temperature control is paramount. The compound requires storage at low temperatures, with recommendations for either -20°C or a refrigerated 2-8°C [1] [2] [3]. Storing it in a desiccator at the recommended temperature is the best practice to maintain stability [3].

  • Q2: How should I handle this compound before use? The product is a solid powder. If the compound appears to have adhered to the cap or neck of the vial after shipping, gently shake the vial to make it fall to the bottom before opening to prevent loss and contamination [3].

  • Q3: What are the known solubility properties of this compound? It is reported to be soluble in a range of common organic solvents, including Chloroform (CHCl₃), Dichloromethane (DCM), Ethyl Acetate, Dimethyl Sulfoxide (DMSO), and Acetone [3]. This information is crucial for planning synthesis reactions.

Troubleshooting
  • Q4: I am observing low yields in my coupling reactions using this compound. What could be the issue? While the search results do not provide direct troubleshooting for this, a key factor could be the age and purity of the compound. Boc-protected amino acids can degrade if not stored properly. Ensure that the material has been stored desiccated at -20°C and that its purity is verified by HPLC or TLC before use in critical synthetic steps [4].

Experimental Workflow for Handling

For a typical workflow when handling this compound in the lab, you can follow this procedure. Note that specific steps like weighing and reaction setup are standard organic chemistry practices.

Start Start: Retrieve Vial from Storage Step1 1. Thaw & Settle Allow vial to warm at room temp. Gently shake if powder is in cap. Start->Step1 Step2 2. Weigh Compound Perform quickly in a controlled environment to minimize moisture exposure. Step1->Step2 Step3 3. Prepare Stock Solution Dissolve in appropriate solvent (e.g., DCM, DMSO, Acetone). Step2->Step3 Step4 4. Proceed with Synthesis Use in planned peptide coupling or other reactions. Step3->Step4 Step5 5. Return to Storage Promptly return vial to recommended cold storage conditions. Step4->Step5

A Note on Information Limitations

The search results provide a solid foundation for basic storage but lack detailed experimental protocols, degradation profiles, or specific stability data under various conditions (e.g., pH, aqueous solutions). For critical research applications, you may need to:

  • Consult Primary Literature: The synthetic procedures cited in [1] can offer insights into how the compound behaves in reactions.
  • Refer to General Boc-Chemistry: The principles of handling Boc-protected amino acids, as discussed in [5], are applicable. For instance, Boc groups are stable to bases but are cleaved under anhydrous acidic conditions.

References

HF Cleavage Protocol for Boc-Asp(Ofm)-OH

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key parameters for a standard HF cleavage procedure. The Ofm (fluorenylmethyl) group on the aspartic acid side chain is cleaved under the same strong acid conditions that release the peptide from the resin [1] [2].

Parameter Specification
Primary Reagent Anhydrous Hydrogen Fluoride (HF) [1]
Typical Scale 0.2 mmol peptide-resin [1] [2]
HF Volume 10 mL [1] [2]
Reaction Temperature 0°C to 5°C [1] [2]
Reaction Time 30-60 minutes (up to 2 hours for peptides with Arg(Tos)) [1] [2]
Key Scavengers For general peptides: p-Cresol and Dimethyl Sulfide (DMS). For peptides containing Cysteine: add p-Thiocresol [1] [2].

The general workflow for the cleavage and subsequent precipitation of the crude peptide is as follows:

G Start Pre-Cleavage Preparation (Dry Resin, Add Scavengers) A Cool Reaction Vessel (Dry Ice/Methanol Bath) Start->A B Distill Anhydrous HF (Maintain -5°C to 0°C) A->B C Stir Cleavage Reaction (0-5°C for 30-60 min) B->C D Evaporate HF (Under Nitrogen Stream) C->D E Extract Peptide (With Trifluoroacetic Acid) D->E F Precipitate Crude Peptide (In Cold Ether) E->F End Isolate Product (Filtration) F->End

Critical Safety and Handling Procedures

Working with anhydrous HF is extremely dangerous and requires specialized equipment and strict safety protocols. Under no circumstances should HF be handled without proper training and equipment.

  • Apparatus: All procedures must be performed in a dedicated, HF-resistant cleavage apparatus inside a fume hood with an acid scrubber. Glass cannot be used as HF dissolves it rapidly and exothermically [1].
  • Personal Protective Equipment (PPE): A full face shield, rubber apron, and heavy-duty rubber gloves are mandatory. Proper eye protection is non-negotiable [1].
  • First Aid: Immediate and specialized first aid protocols for HF exposure must be in place before starting any work. This includes calcium gluconate gel for skin contact [3].

Troubleshooting Common Issues

Here are solutions to some specific problems you might encounter during cleavage.

Issue Cause & Solution
Low Yield or Purity Cause: Incomplete cleavage or side reactions. Solution: Ensure the resin is thoroughly dried before cleavage to prevent water from interfering. For difficult sequences, extend the reaction time to 2 hours [1].
Side Reactions (Aspartimide Formation) Cause: The aspartic acid side chain can cyclize, especially in Asp-Gly sequences. Solution: Perform the cleavage at a low temperature (5°C or lower) to minimize this side reaction [1] [2].
Alkylation of Tryptophan Cause: If your peptide also contains Trp, it can be alkylated by carbonium ions. Solution: Use anisole as a scavenger. Avoid thioanisole in HF cleavages, as its cation adducts can alkylate Trp [1] [2].

Frequently Asked Questions

What are the alternatives to HF cleavage?

While HF is the most versatile method for Boc chemistry, Trifluoromethanesulfonic Acid (TFMSA) and Trimethylsilyl Triflate (TMSOTf) are alternatives. They are still extremely corrosive but do not require a specialized HF apparatus. Note that TFMSA does not efficiently remove the OcHx (cyclohexyl ester) protecting group [1] [2].

Is any pre-cleavage treatment needed for Boc-Asp(Ofm)?

Unlike His(Dnp) or Trp(For), the Asp(Ofm) side-chain protecting group does not require special pre-cleavage treatment. It is removed during the main HF cleavage reaction alongside the other protecting groups [1] [2].

Why is my cleavage slow or incomplete?

If your peptide contains Arg(Tos), the deprotection is slow. You may need to extend the cleavage time to up to 2 hours at 0-5°C to ensure complete reaction [1] [2].

References

Boc-Asp-Ofm vs Boc-Asp-OtBu side chain protection

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Synthesis Data

The table below summarizes available data for Boc-Asp-OtBu and Boc-Asp-Ofm.

Feature Boc-Asp-OtBu This compound
Full Chemical Name (2S)-4-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid [1] Information missing from search results
CAS Number 1676-90-0 [1] or 34582-32-6 [2] Information missing from search results
Molecular Formula C₁₃H₂₃NO₆ [2] [1] Information missing from search results
Molecular Weight 289.4 g/mol [2] Information missing from search results
Physical Form White to off-white powder [1] Information missing from search results
Storage Desiccate at -20°C [2] [3] [1] Information missing from search results
Key Application Standard building block for Boc-SPPS and solution-phase synthesis [4] Orthogonal protection for solid-phase cyclization [5]
Cleavage Conditions Strong anhydrous acid (e.g., HF, TFMSA) [6] Mild basic conditions (e.g., piperidine) [5]

Experimental Context and Workflows

While quantitative data is limited, the search results provide context for how these protecting groups are used in practice.

  • Synthesis with Boc-Asp-OtBu: In solution-phase synthesis, Boc-Asp(OtBu)-OH can be coupled to amino acid esters using activating agents like Titanium Tetrachloride (TiCl₄) in pyridine. This method is reported to furnish dipeptides in high yields (e.g., 84%) while preserving stereochemical integrity and side-chain protecting groups like OtBu [4]. For Boc-Solid Phase Peptide Synthesis (Boc-SPPS), the peptide chain is built on a resin. After synthesis completion, the entire peptide is cleaved from the resin, and all protecting groups (including the Boc group and the OtBu side-chain) are removed simultaneously using strong anhydrous acids like anhydrous Hydrogen Fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) [6].

  • Specialized Application of this compound: One study directly compares cyclization strategies and highlights the value of this compound. Researchers encountered a problem: esterifying Boc-Asp-OtBu to benzyl alcohol-type resins for head-to-tail cyclization resulted in high epimerization (racemization). To solve this, they switched the protecting group to This compound. The fluorenylmethyl (OFm) ester can be cleaved with mild base (like piperidine) under conditions that do not affect the Boc group or the benzyl-type resin linkage. This orthogonality allowed them to perform the critical esterification step via the cesium salt of this compound, which solved the epimerization problem and became their method of choice for preparing cyclic head-to-tail peptides in satisfactory yields [5].

The orthogonal protection strategy using Boc and OFm can be visualized in the following workflow:

Start Start: Plan Cyclic Peptide Synthesis P1 Esterify this compound to Resin Start->P1 P2 Peptide Chain Elongation (Boc-SPPS Chemistry) P1->P2 P3 Cleave OFm with Mild Base (Piperidine) P2->P3 P4 Head-to-Tail Cyclization P3->P4 P5 Global Cleavage from Resin with Strong Acid (HF) P4->P5 End End: Purified Cyclic Peptide P5->End

Comparison Guide Conclusion

  • Boc-Asp-OtBu is the standard workhorse for general peptide synthesis. Its stability to base and removal under strong acid makes it compatible with standard Boc-SPPS and solution-phase protocols. It is readily available and well-characterized.
  • This compound is a specialized tool for complex syntheses, particularly head-to-tail cyclization on solid support. Its key advantage is orthogonality; the OFm group can be cleanly removed with mild base without affecting the N-terminal Boc group or acid-labile resin linkages. This helps avoid side reactions like epimerization during crucial anchoring or cyclization steps [5].

The most appropriate choice depends entirely on the synthetic goal. For linear sequences, Boc-Asp-OtBu is likely sufficient. For complex cyclic peptides, the orthogonal strategy enabled by This compound may be critical for success, despite it being less common.

References

Supplier Specifications for Boc-Asp-Ofm

Author: Smolecule Technical Support Team. Date: February 2026

Supplier Purity Appearance Molecular Weight Storage Condition
Chem-Impex [1] ≥ 99% (HPLC) White powder 411.5 0 - 8 °C
Watson International [2] 98% min Off-white to white powder 411.5 2-8 °C, away from light
Biocrick [3] Information Not Shown Powder 411.5 Desiccate at -20°C

How to Obtain a Certificate of Analysis

A Certificate of Analysis (COA) is a crucial document that provides actual quality control test results for a specific batch of a product. Here is the typical process for obtaining one:

  • Contact the Supplier Directly: COAs are typically not posted publicly but are provided upon request. You should directly contact the technical or sales department of the supplier (e.g., Chem-Impex, Watson International) from which you are considering a purchase [1].
  • Provide the Lot/Batch Number: Suppliers generate a COA for a specific manufacturing batch. You will need to ask for the lot number associated with the product in stock and then request the corresponding COA [1].

Methodology for Purity Analysis and Comparison

To objectively compare the purity of Boc-Asp-Ofm from different sources, you would typically rely on the following experimental protocols, with High-Performance Liquid Chromatography (HPLC) being the most critical:

  • Purity Analysis by HPLC: This is the standard method for assessing the chemical purity of peptide derivatives.
    • Protocol Summary: The sample is dissolved in a suitable solvent (e.g., methanol, DMSO) and injected into an HPLC system. It is then separated using a reversed-phase column (e.g., C18). The purity is determined by integrating the area of the main peak and comparing it to the areas of any impurity peaks. The advertised purities of ≥99% and 98% are almost certainly based on HPLC analysis [1] [2].
  • Supporting Analytical Techniques:
    • Nuclear Magnetic Resonance (NMR): Used to confirm the molecular structure and identity of the compound. Suppliers like Watson International list HNMR as a method for identification [2].
    • Optical Rotation: Measures the angle of rotation of plane-polarized light to confirm the chiral purity (in this case, the "L-" configuration of aspartic acid). Chem-Impex provides a specific optical rotation value of [a]D²⁰ = 26 ± 2 º [1].

The following diagram outlines the decision-making workflow for obtaining and verifying the quality of this compound.

Start Start: Need this compound Purity Verification Identify Identify Potential Suppliers Start->Identify Request Request Certificate of Analysis (COA) Identify->Request Evaluate Evaluate COA Content Request->Evaluate A HPLC Purity ≥ 99% Evaluate->A B Correct Molecular Weight Evaluate->B C NMR/Structure Confirmation Evaluate->C Decision Make Procurement Decision A->Decision Meets Requirements B->Decision Meets Requirements C->Decision Meets Requirements

Recommendations for Researchers

Given the lack of publicly available comparative data, I suggest you take the following steps:

  • Prioritize Suppliers that Provide COAs: A supplier's willingness to promptly provide a detailed COA is a strong indicator of their commitment to quality control.
  • Perform In-House QC: For critical applications in drug development, validating the product's purity through your own quality control protocols upon receipt is a best practice.
  • Focus on HPLC Data: When you receive a COA, the HPLC chromatogram and purity percentage are the most direct metrics for comparing different batches or suppliers.

References

An Overview of Boc and Fmoc Protecting Groups

Author: Smolecule Technical Support Team. Date: February 2026

The Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) groups are two fundamental protecting groups used for the temporary protection of the alpha-amino group during solid-phase peptide synthesis (SPPS) [1] [2]. Their key difference lies in their removal conditions, which defines the two main SPPS strategies.

The table below summarizes their core characteristics:

Feature Boc (tert-Butoxycarbonyl) Fmoc (9-Fluorenylmethoxycarbonyl)
Protection Type Amino-group protection (forms a carbamate) [2] Amino-group protection (forms a carbamate) [2]
Deprotection Agent Strong acid, typically Trifluoroacetic Acid (TFA) [1] Mild base, typically Piperidine [1] [2]
Stability Stable to base, labile to acid [1] Stable to acid, labile to base [2]
Orthogonal Partner Often paired with benzyl (Bzl)-based side-chain protection [1] Standard orthogonal partner is tert-butyl (tBu)-based side-chain protection [1]
Key Advantage Established classical method. Safer and simpler; milder deprotection conditions avoid repetitive strong acid exposure during synthesis [2].
Key Disadvantage Requires repetitive TFA deprotection and specialized equipment for final HF cleavage [1] [2]. Limited information in search results.

The Specific Case of Aspartic Acid and the Ofm Group

The Ofm group (9-fluorenylmethyl ester) is used to protect the side-chain beta-carboxyl group of aspartic acid (Asp) [3] [4]. Its key property is orthogonality to other common protecting groups.

  • Boc-Asp-Ofm: In the Boc-SPPS strategy, the alpha-amino is protected with Boc (acid-labile), and the side-chain is protected with Ofm. The Ofm group is stable to the TFA used for Boc removal but can be cleaved under milder acidic conditions or other methods, allowing for selective on-resin deprotection if needed [1] [4].
  • Fmoc-Asp-OtBu: In the modern Fmoc-SPPS strategy, the alpha-amino is protected with Fmoc (base-labile), and the side-chain is typically protected with a tert-butyl ester (OtBu), which is removed simultaneously with the final TFA cleavage from the resin [1] [2].

The following diagram illustrates the orthogonal relationships and basic workflows for these two strategies.

G Orthogonal Protection Orthogonal Protection Boc Strategy Boc Strategy Orthogonal Protection->Boc Strategy Fmoc Strategy Fmoc Strategy Orthogonal Protection->Fmoc Strategy This compound This compound Boc Strategy->this compound Fmoc-Asp-OtBu Fmoc-Asp-OtBu Fmoc Strategy->Fmoc-Asp-OtBu Alpha-amine: Boc Alpha-amine: Boc This compound->Alpha-amine: Boc Side-chain: Ofm Side-chain: Ofm This compound->Side-chain: Ofm Deprotection: TFA (Strong Acid) Deprotection: TFA (Strong Acid) Alpha-amine: Boc->Deprotection: TFA (Strong Acid) Repetitive Cycle Stable to TFA Stable to TFA Side-chain: Ofm->Stable to TFA Orthogonal Alpha-amine: Fmoc Alpha-amine: Fmoc Fmoc-Asp-OtBu->Alpha-amine: Fmoc Side-chain: OtBu Side-chain: OtBu Fmoc-Asp-OtBu->Side-chain: OtBu Deprotection: Piperidine (Mild Base) Deprotection: Piperidine (Mild Base) Alpha-amine: Fmoc->Deprotection: Piperidine (Mild Base) Repetitive Cycle Final Cleavage: TFA Final Cleavage: TFA Side-chain: OtBu->Final Cleavage: TFA Simultaneous

Experimental Considerations and Selection Guide

While direct comparative data is unavailable, the search results provide insights to guide your choice.

Aspect This compound (Boc-SPPS) Fmoc-Asp-OtBu (Fmoc-SPPS)
Typical Application Classical synthesis; required for specific synthetic tactics like pseudopeptide libraries [4]. Modern, widely adopted method for most standard peptide synthesis [1] [2].
Deprotection Conditions Harsh (TFA); can promote aspartimide formation, a common side reaction [1]. Mild (Piperidine); generally reduces side reactions like aspartimide formation [1].
Safety & Handling Requires handling of strong acids and specialized HF cleavage apparatus [2]. Generally considered safer and simpler due to mild base deprotection [2].
Synthetic Flexibility Ofm side-chain protection allows for selective on-resin deprotection for complex orthogonal strategies [1]. OtBu is typically a permanent protecting group removed during final cleavage, offering less mid-chain manipulation flexibility [1].

How to Choose Between Boc and Fmoc Strategies

  • Choose Fmoc-SPPS with Fmoc-Asp-OtBu if: You are performing routine peptide synthesis, prioritize safety and operational simplicity, and want to minimize side reactions like aspartimide formation [1] [2]. This is the modern, mainstream approach.
  • Consider Boc-SPPS with this compound if: Your synthesis requires a complex orthogonal strategy where the aspartic acid side-chain needs to be selectively deprotected and functionalized on-resin before the final cleavage [1] [4]. This approach is necessary for synthesizing complex molecules like cyclic pseudopeptides [4].

References

Boc-Asp-Ofm orthogonal protection scheme validation

Author: Smolecule Technical Support Team. Date: February 2026

Orthogonality Validation & Comparative Performance

The Boc/Ofm scheme is validated as part of a Boc/Bzl/Ofm protecting group combination for solid-phase peptide synthesis (SPPS). The key evidence for its orthogonality and performance comes from a study on synthesizing head-to-tail cyclic peptides [1].

The table below summarizes the experimental findings that validate this scheme:

Protection Scheme Synthetic Context Key Findings & Validation Data Identified Challenge Validated Solution
Boc/Bzl/OFm (Includes Boc-Asp-Ofm) Head-to-tail cyclic peptide synthesis on solid phase [1] Became the method of choice, yielding products in satisfactory yields with minimal purification [1]. High epimerization during initial esterification of this compound to benzyl alcohol-type resins[citation:].3 Esterification via the cesium salt of this compound solved the epimerization problem[citation:].3
Fmoc/tBu/OAI Head-to-tail cyclic peptide synthesis on solid phase [1] Practicable but inefficient when scaled-up [1]. Information not specified in search results. Information not specified in search results.

Another study further confirms the orthogonality of the Ofm group, showing that it remains stable under acidic conditions (1M TMSOTf-thioanisole in TFA at 0°C) used in Boc chemistry, while being removable by anhydrous HF [2].

Detailed Experimental Protocol

The validation of the this compound protection is tied to a specific and critical step in solid-phase synthesis: the initial attachment of the amino acid to the resin.

  • Experimental Objective: To attach the first amino acid, Boc-Asp(Ofm)-OH, to a benzyl alcohol-type resin for solid-phase peptide synthesis without causing epimerization (racemization) at the chiral center [1].
  • Key Methodology: The standard methods for this attachment led to high levels of epimerization. The validated solution was to form the cesium salt of Boc-Asp(Ofm)-OH prior to the esterification reaction with the resin [1].
  • Outcome Validation: The success of this method was proven by its application in the efficient synthesis of complex cyclic peptides, which were obtained in satisfactory yields and high purity, establishing the Boc/Bzl/Ofm scheme as the preferred method [1].

This workflow illustrates the key steps and logical relationship in the experimental validation:

Start Problem: High Epimerization during Resin Loading A Hypothesis: Cesium Salt Method Can Suppress Epimerization Start->A B Synthesize Cesium Salt of Boc-Asp(Ofm)-OH A->B C Esterify to Benzyl Alcohol-Type Resin B->C D Result: Successful Attachment with Minimal Epimerization C->D E Outcome: Boc/Bzl/Ofm Scheme Becomes Method of Choice D->E

Key Takeaways for Research Application

  • Primary Use Case: The this compound group is particularly valuable in Boc-based solid-phase synthesis where the aspartic acid side chain must be temporarily protected by a group that is stable to the repetitive acidic deprotection of the Boc group but can be later removed orthogonally [1] [2].
  • Proven Advantage: Its main validated advantage is enabling complex syntheses, such as head-to-tail cyclization of peptides directly on the solid support [1].
  • Critical Implementation Note: To fully leverage this group, you must use the cesium salt method for initial resin attachment to avoid epimerization, a finding critical for reproducibility [1].

References

Boc-Asp-Ofm HPLC-MS monitoring peptide assembly

Author: Smolecule Technical Support Team. Date: February 2026

Boc-Asp(Ofm)-OH in Peptide Synthesis

Boc-Asp(Ofm)-OH is a protected aspartic acid derivative used in Solid-Phase Peptide Synthesis (SPPS), specifically with the acid-labile tert-butyloxycarbonyl (Boc) protecting group strategy [1].

  • Role of the Ofm Group: The 9-fluorenylmethyl (Ofm) group protects the side-chain carboxylic acid of aspartic acid. It is semi-permanent, meaning it remains stable during the repetitive acidic deprotection steps that remove the temporary Boc group from the N-terminus during chain assembly. The Ofm group is typically removed later with stronger acids after the peptide chain is fully synthesized [1].
  • Key Characteristics: The table below summarizes the basic chemical properties of Boc-Asp(Ofm)-OH.
Property Description
CAS Number 117014-32-1 [2] [3]
Molecular Formula C₂₃H₂₅NO₆ [2] [3]
Molecular Weight 411.5 g/mol [2] [3]
Appearance Off-white to white powder [3]
Purity ≥ 98% [3]
Storage Desiccate at -20°C or 2-8°C, away from light [2] [3]

Experimental Protocol and Workflow

One research paper details an "acid-modulated" SPPS protocol using Boc chemistry on controlled pore glass (CPG) and flat silica surfaces, which included Boc-Asp(Ofm)-OH as one of the building blocks [1]. The workflow can be summarized as follows:

G Start Start: Solid Support (CPG bead or SiO₂ surface) functionalized with linker Deprotection 1. N-terminal Deprotection Reagent: 4M HCl/Dioxane or 50% TFA/DCM Time: 25-30 min Start->Deprotection Coupling 2. Amino Acid Coupling Reagent: Boc-AA-OH, HBTU, DIPEA in DMF Time: As required per cycle Deprotection->Coupling Wash 3. Washing Solvents: DMF, DCM Coupling->Wash CycleDecision Peptide chain complete? Wash->CycleDecision CycleDecision->Deprotection No GlobalDeprotection 4. Global Deprotection & Cleavage Cleaves peptide from solid support and removes semi-permanent side-chain protecting groups (e.g., Ofm) CycleDecision->GlobalDeprotection Yes Analysis 5. Analysis & Monitoring Technique: HPLC-MS GlobalDeprotection->Analysis

Key Steps Explained [1]:

  • Deprotection: The temporary Boc group is removed from the N-terminus using 4M HCl in dioxane or 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 25-30 minutes to achieve complete deprotection.
  • Coupling: The next Boc-protected amino acid (e.g., Boc-Asp(Ofm)-OH) is coupled using HBTU and DIPEA in DMF.
  • Repetition: Steps 1 and 2 are repeated to build the peptide chain.
  • Final Cleavage and Deprotection: After chain assembly, the peptide is cleaved from the solid support, and the semi-permanent side-chain protecting groups (including Ofm) are simultaneously removed using a strong acid like hydrogen fluoride (HF) or TFA cocktails.
  • Monitoring: The crude product is analyzed by HPLC-MS to confirm the identity of the target peptide and assess the purity of the synthesis.

HPLC-MS as a Monitoring Tool

HPLC-MS is a powerful technique for monitoring peptide synthesis because it combines the separation power of High-Performance Liquid Chromatography (HPLC) with the mass analysis capabilities of Mass Spectrometry (MS) [4].

  • HPLC separates the components of the crude peptide mixture based on their physicochemical properties.
  • MS then identifies the separated components by determining their molecular mass, allowing you to confirm whether the synthesized peptide has the correct mass [4].

Limitations of Available Data

While the provided information outlines the use of Boc-Asp(Ofm)-OH, a direct performance comparison with other protecting groups is not possible based on the search results.

  • The research paper [1] validates the overall acid-labile synthesis strategy but does not provide specific quantitative data (e.g., yields, purity metrics) for peptides built with Boc-Asp(Ofm)-OH versus peptides built with, for example, Boc-Asp(OtBu)-OH (which uses a tert-butyl ester) or protected forms used in Fmoc-based strategies.
  • Therefore, creating a structured performance comparison table with supporting experimental data is not feasible at this time.

How to Proceed with Your Comparison

To build a comprehensive comparison guide, you may need to consult more specialized sources. Here are a few suggestions:

  • Search Scientific Databases: A focused search on databases like PubMed or SciFinder for terms like "Boc-Asp(Ofm)-OH vs Asp(OtBu) coupling efficiency" or "comparing side-chain protection aspartic acid SPPS" may yield primary research articles with head-to-head data.
  • Review Peptide Chemistry Literature: Standard reference texts and comprehensive reviews on SPPS often discuss the relative advantages and disadvantages of different protecting groups, including their stability and cleavage profiles.
  • Technical Notes from Suppliers: Manufacturers of amino acid derivatives (like Bachem or Novabiochem) sometimes provide technical data sheets and application notes that contain purity and performance information.

References

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Dates

Last modified: 08-15-2023

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